Product packaging for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone(Cat. No.:CAS No. 80196-64-1)

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Cat. No.: B1282059
CAS No.: 80196-64-1
M. Wt: 140.14 g/mol
InChI Key: XKFDUYKXNYZXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B1282059 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone CAS No. 80196-64-1

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFDUYKXNYZXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513863
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80196-64-1
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80196-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a primary synthesis pathway for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described methodology is based on the well-established reaction of an amidoxime with a β-keto ester, a common and efficient route for the formation of 3,5-disubstituted-1,2,4-oxadiazoles. This document provides a detailed experimental protocol, a summary of reaction parameters, and a logical workflow diagram to facilitate its synthesis and further investigation by researchers in the field.

Introduction

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known for its bioisosteric properties, mimicking esters and amides, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates. The title compound, this compound, incorporates this valuable heterocycle with a reactive acetone moiety, presenting a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This guide details a robust and accessible synthesis pathway for its preparation.

Core Synthesis Pathway

The principal synthesis route for this compound involves a one-pot condensation and cyclization reaction between acetamidoxime and ethyl acetoacetate. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with a strong base like sodium hydroxide (NaOH) as a catalyst. The reaction proceeds at room temperature, making it an energy-efficient method.

The proposed reaction mechanism commences with the deprotonation of acetamidoxime by the base, forming a more nucleophilic species. This is followed by the nucleophilic attack of the amidoxime on the ester carbonyl of ethyl acetoacetate, leading to an O-acylated intermediate. Subsequent intramolecular cyclization with the elimination of ethanol and water affords the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.

ParameterValue
Reactants
Acetamidoxime1.0 eq
Ethyl Acetoacetate1.1 eq
Sodium Hydroxide1.2 eq
Solvent
Dimethyl Sulfoxide (DMSO)5 mL / mmol of acetamidoxime
Reaction Conditions
Temperature20-25 °C (Room Temperature)
Reaction Time12-24 hours
Yield (Typical) 60-80%

Experimental Protocol

Materials:

  • Acetamidoxime

  • Ethyl acetoacetate

  • Sodium hydroxide (pellets)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetamidoxime (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: To the stirring solution, carefully add powdered sodium hydroxide (1.2 eq) in portions. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the sodium salt of acetamidoxime.

  • Addition of Ester: Slowly add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Acetamidoxime Acetamidoxime Intermediate O-Acylamidoxime Intermediate Acetamidoxime->Intermediate Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate Condensation Base NaOH (Base) Base->Intermediate Condensation Solvent DMSO (Solvent) Solvent->Intermediate Condensation Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Dissolve Acetamidoxime in DMSO AddBase 2. Add NaOH Setup->AddBase AddEster 3. Add Ethyl Acetoacetate AddBase->AddEster React 4. Stir at Room Temperature (12-24h) AddEster->React Quench 5. Quench with Water React->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with Water and Brine Extract->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Purify by Column Chromatography Dry->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through the one-pot reaction of acetamidoxime and ethyl acetoacetate in a basic medium. This method is advantageous due to its mild reaction conditions and operational simplicity. The provided protocol and data serve as a comprehensive guide for researchers to synthesize this compound for further exploration in various drug discovery and development programs. Further optimization of reaction conditions may lead to improved yields and purity.

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, and its presence in a variety of biologically active molecules. This document collates available data on the target compound, alongside detailed, generalized experimental protocols for its synthesis and characterization based on established methods for analogous structures. Due to the limited publicly available information on this specific molecule, some data points are based on computational predictions and established knowledge of the 1,2,4-oxadiazole class of compounds.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Identifier Value
IUPAC Name 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one
CAS Number 80196-64-1[1][2]
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Canonical SMILES CC1=NOC(=N1)CC(=O)C
InChI InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3
Property Value Source
Boiling Point 248.8 °C at 760 mmHgCalculated
Density 1.154 g/cm³Calculated
logP 0.51Calculated
Melting Point Data not available-
pKa Data not available-
Solubility Soluble in common organic solvents such as acetone, ethanol, and dimethyl sulfoxide.Inferred from general solvent properties
Stability The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under strong basic conditions.[3][4]General stability of 1,2,4-oxadiazoles

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, derived from established literature procedures for 3,5-disubstituted-1,2,4-oxadiazoles.

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic route to the target compound is outlined below.

Step 1: Synthesis of Acetamidoxime

Hydroxylamine hydrochloride is reacted with acetonitrile in the presence of a base, such as sodium carbonate, in an alcoholic solvent.

  • Materials: Acetonitrile, Hydroxylamine hydrochloride, Sodium Carbonate, Ethanol.

  • Procedure:

    • A solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in ethanol is prepared and stirred at room temperature.

    • Acetonitrile (1 eq) is added to the mixture.

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield acetamidoxime.

Step 2: Synthesis of this compound

Acetamidoxime is acylated with acetoacetic acid, followed by a cyclization/decarboxylation reaction to form the 1,2,4-oxadiazole ring.

  • Materials: Acetamidoxime, Acetoacetic acid, a coupling agent (e.g., EDC.HCl, DCC), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF, THF).

  • Procedure:

    • To a solution of acetoacetic acid (1 eq) and a coupling agent (1.2 eq) in the chosen solvent, the base (1.5 eq) is added, and the mixture is stirred at 0 °C.

    • Acetamidoxime (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction mixture is then heated to promote cyclization and decarboxylation.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl group on the oxadiazole ring, a singlet for the methylene protons, and a singlet for the terminal methyl group of the acetone moiety.

    • ¹³C NMR (in CDCl₃, 100 MHz): Expected signals would correspond to the carbons of the methyl groups, the methylene carbon, the carbonyl carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring.[5][6]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for the C=O stretching of the ketone (around 1720 cm⁻¹), C=N stretching of the oxadiazole ring (around 1620 cm⁻¹), and C-O-N stretching vibrations.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activities or the signaling pathways directly involving this compound. However, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a generic 1,2,4-oxadiazole derivative could potentially act as an inhibitor of a kinase signaling cascade, a common mechanism of action for small molecule drugs in oncology.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Oxadiazole This compound (Hypothetical Inhibitor) Oxadiazole->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Materials (Acetonitrile, Hydroxylamine HCl) Amidoxime Acetamidoxime Formation Start->Amidoxime Coupling Coupling with Acetoacetic Acid Amidoxime->Coupling Cyclization Cyclization & Decarboxylation Coupling->Cyclization Crude Crude Product Cyclization->Crude Purification Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides a framework for its synthesis and characterization based on established methodologies for the 1,2,4-oxadiazole class of compounds. While specific experimental data for some properties and biological activities are lacking, the information presented herein serves as a valuable resource for researchers and scientists interested in this molecule and its potential applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate the properties and biological profile of this compound.

References

In-Depth Technical Guide: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (CAS: 80196-64-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, with the CAS number 80196-64-1, is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antiviral, anticancer, and antimicrobial properties.[1][2] The presence of the acetone functional group suggests potential for further chemical modification and exploration of its structure-activity relationship (SAR).

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on the known activities of the broader 1,2,4-oxadiazole class.

Chemical and Physical Properties

Limited experimental data is available for this specific compound. The following table summarizes the known and predicted properties.

PropertyValueSource
CAS Number 80196-64-1
Molecular Formula C₆H₈N₂O₂Guidechem
Molecular Weight 140.14 g/mol Guidechem
Synonyms 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-oneGuidechem
Appearance Predicted to be a solid or oil at room temperature.
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF.
Boiling Point Not determined
Melting Point Not determined

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Formation of the O-acetoacetyl acetamidoxime intermediate: Reaction of acetamidoxime with a suitable acetoacetic acid derivative (e.g., ethyl acetoacetate or diketene).

  • Cyclization: Intramolecular cyclization of the intermediate to form the 1,2,4-oxadiazole ring.

A general workflow for the synthesis and subsequent analysis is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Acetamidoxime + Ethyl Acetoacetate reaction Reaction in suitable solvent (e.g., Toluene or DMF) with base catalyst (e.g., NaH or DBU) start->reaction intermediate O-acetoacetyl acetamidoxime (intermediate) reaction->intermediate cyclization Intramolecular Cyclization (Heat or Acid/Base catalysis) intermediate->cyclization product Crude this compound cyclization->product purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) product->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir G cluster_screening Biological Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization start This compound cancer Anticancer Screening (e.g., NCI-60 cell line panel) start->cancer antimicrobial Antimicrobial Screening (e.g., MIC assays against Gram-positive and Gram-negative bacteria) start->antimicrobial inflammatory Anti-inflammatory Screening (e.g., COX-2 inhibition assay) start->inflammatory dose_response Dose-Response Studies (IC₅₀/EC₅₀ determination) cancer->dose_response antimicrobial->dose_response inflammatory->dose_response mechanism Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis assays) dose_response->mechanism sar Structure-Activity Relationship (SAR) Studies mechanism->sar adme ADME/Tox Profiling sar->adme

References

spectral data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectral Analysis of 1,2,4-Oxadiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Spectral Analysis of Oxadiazoles

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of heterocyclic compounds like 1,2,4-oxadiazoles. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. For a novel or uncharacterized compound like 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a combined analytical approach using these techniques would be essential for unambiguous structure confirmation.

Predicted and Representative Spectral Data

While specific data for the target compound is unavailable, the following tables summarize representative spectral data for various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. This information can be used to predict the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. For the target molecule, one would expect to see signals corresponding to the methyl group on the oxadiazole ring, the methylene protons of the acetone moiety, and the methyl protons of the acetone moiety.

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. Key signals would include those for the two carbons in the oxadiazole ring, the carbonyl carbon of the acetone group, and the methyl and methylene carbons.

Table 1: Representative ¹H NMR Spectral Data for Substituted Oxadiazoles

CompoundSolventChemical Shift (δ) in ppm
5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[1]CD₃OD8.60 (s, 1H), 8.09 (dd, 1H), 7.98 (ovl, 1H), 7.97 (ovl, 1H), 7.93 (br d, 1H), 7.58 (m, 2H), 3.16 (m, 1H), 2.99 (m, 2H), 2.52 (q, 2H), 2.27 (br t, 2H), 2.19 (m, 2H), 2.02 (m, 2H), 1.16 (t, 3H)
3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole[2]CDCl₃8.13 (d, 2H), 7.68 (d, 2H), 7.44-7.52 (m, 6H)
Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate[3]CDCl₃4.49 (q, 4H), 1.41 (t, 6H)

Table 2: Representative ¹³C NMR Spectral Data for Substituted Oxadiazoles

CompoundSolventChemical Shift (δ) in ppm
5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[1]CD₃OD183.6, 169.4, 136.2, 134.5, 129.9 (2C), 128.8 (3C), 127.9, 125.5, 124.6, 53.7 (3C), 35.3, 30.1 (2C), 12.5
3-Phenyl-5-(phenylethynyl)-1,2,4-oxadiazole[2]CDCl₃169.0, 161.5, 132.8, 131.6, 131.2, 129.1, 128.9, 127.6, 126.4, 119.6, 98.2, 73.9
Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate[3]CDCl₃157.58, 153.57, 64.28, 14.12
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O of the ketone, C=N and C-O-C stretches of the oxadiazole ring, and C-H stretches of the methyl and methylene groups.

Table 3: Representative IR Absorption Frequencies for Substituted Oxadiazoles and Related Functional Groups

Functional GroupType of VibrationExpected Absorption (cm⁻¹)Reference
C=O (Ketone)Stretch1725-1705 (s)[4]
C=N (in oxadiazole)Stretch~1630-1650 (m)[5]
C-O-C (in oxadiazole)Stretch~1250-1000 (s)[4]
Aromatic C=CStretch1600-1475 (w-m)[4]
C-H (Alkyl)Stretch3000-2850 (s)[4]
Diethyl 1,3,4-oxadiazole-2,5-dicarboxylateKBr pellet2989, 1752, 1740, 1537, 1528, 1470, 1447, 1411, 1394, 1368, 1309, 1289, 1229, 1153, 1114, 1030, 1013, 993, 973, 848, 792, 775, 638[3]

(s = strong, m = medium, w = weak)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected. The fragmentation pattern would likely involve cleavage of the acetone side chain and fragmentation of the oxadiazole ring. Electron impact (EI) is a common ionization method for such small molecules.[6][7]

Table 4: Representative Mass Spectrometry Fragmentation Data for 1,2,4-Oxadiazoles

CompoundIonization MethodKey Fragments (m/z)
3,5-Diphenyl-1,2,4-oxadiazoleElectron ImpactMolecular ion and fragments from heterocyclic cleavage at the 1-5 and 3-4 bonds.[7]
3,4-disubstituted-1,2,4-oxadiazole-5(4H)-thionesElectron ImpactRearrangement to 1,2,4-thiadiazole-5-ones and subsequent fragmentation.[8]
General 1,2,4-OxadiazolesElectron ImpactFragmentation is typical via retro-cycloaddition (RCA) pathways.[7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[9] The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.[10]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few mg) in a volatile solvent (e.g., acetone or methylene chloride).[11] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.[11]

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using correlation tables.[4][12]

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer.[13] For volatile compounds, this can be done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[13][14]

  • Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The fragmentation pattern provides structural information.[17]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., EI-MS) purification->ms data_analysis Spectral Data Processing & Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_structure Final Validated Structure structure_elucidation->final_structure

A generalized workflow for the synthesis, spectral analysis, and structural elucidation of a chemical compound.

References

The Expanding Therapeutic Landscape of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This is attributed to its unique physicochemical properties, including its role as a bioisosteric equivalent for ester and amide groups, which allows for favorable interactions with various biological targets.[3] This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of drug discovery.

A Spectrum of Biological Activities

Recent advancements have highlighted the efficacy of 1,2,4-oxadiazole derivatives across multiple therapeutic areas. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among other activities.[3][4]

Anticancer Activity

1,2,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and growth factors involved in tumor progression.[6] Some derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3.[7]

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleColon (CaCo-2)4.96[5]
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolColorectal (DLD1)0.35[5]
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleBreast (T47D)19.40[5]
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diolProstate (PC-3)15.7[5]
Derivative 18aMCF-7Sub-micromolar[2]
Derivative 18bA549Sub-micromolar[2]
Derivative 18cMDA MB-231Sub-micromolar[2]
Compound 13aDU-145 (Prostate)0.011[4]
Compound 13bMCF-7 (Breast)0.021[4]
Compound 16aMCF-7 (Breast)0.68[4]
Compound 16bMCF-7 (Breast)0.22[4]
Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.[8][9] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO).[10] Certain analogs have demonstrated potent anti-inflammatory and antioxidant activities, in some cases surpassing that of the natural compound resveratrol.

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50/EC50Reference
Compound 17NO Production InhibitionRAW264.7-[9]
Compound 17NF-κB Activation InhibitionRAW264.7-[9]
Compound 65NO Production InhibitionRAW264.712.84 ± 0.21 µM[10]
Compound 65NF-κB Activation InhibitionRAW264.71.35 ± 0.39 µM[10]
Compound 2NF-κB Activation Inhibition-More potent than resveratrol
Neuroprotective Activity

1,2,4-oxadiazole derivatives hold promise for the treatment of neurodegenerative disorders like Alzheimer's disease.[11][12] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), as well as antioxidant activity.[13] Several derivatives have shown excellent inhibitory potential against AChE, with potencies exceeding that of the standard drug donepezil.[12]

Table 3: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Compounds 1b, 2a-c, 3b, 4a-c, 5a-cAChE0.00098 - 0.07920[12]
Donepezil (Reference)AChE0.12297[12]
Rivastigmine (Reference)BuChE5.88[12]
Compound 2cAntioxidant463.85[13]
Quercetin (Reference)Antioxidant491.23[13]
Compound 4cMAO-B117.43[13]
Biperiden (Reference)MAO-B237.59[13]
Compound 1aMAO-A47.25 - 129.7[13]
Methylene Blue (Reference)MAO-A143.6[13]
Antimicrobial Activity

A broad spectrum of antibacterial and antifungal activities has been reported for 1,2,4-oxadiazole derivatives.[14][15] Their efficacy against drug-resistant strains of bacteria highlights their potential as novel anti-infective agents.[16] The antimicrobial activity is influenced by the nature and position of substituents on the oxadiazole ring.[14]

Table 4: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 17S. aureus25[14]
Compound 17A. niger25[14]
Compound 18E. coli25[14]
Compound 18A. niger25[14]
Compound 19S. aureus, E. coli, A. niger25[14]
Compound 5vXanthomonas oryzae pv. oryzae (Xoo)19.44 (EC50)[17]
Compound 5uXanthomonas oryzae pv. oryzicola (Xoc)19.04 (EC50)[17]
Bismerthiazol (Reference)Xoo77.46 (EC50)[17]
Other Therapeutic Activities

Beyond the major areas highlighted, 1,2,4-oxadiazole derivatives have shown potential in other therapeutic applications. These include acting as cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain, and as muscarinic receptor agonists.[18][19]

Table 5: Other Biological Activities of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeTarget/ActivityEC50/PotencyReference
Compound 25rCB2 Receptor Agonist21.0 nM[18][19]
L-670,207Muscarinic Receptor Agonist0.18 µM (ED50)[20]
L-670,548Muscarinic Receptor Agonist0.26 µM (ED50)[20]

Key Signaling Pathways and Experimental Workflows

The biological effects of 1,2,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits Oxadiazole->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->ProInflammatory Induces G start Start: Compound Screening cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment 2. Treatment with 1,2,4-Oxadiazole Derivatives (Varying Concentrations) cell_culture->treatment mtt_assay 3. MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

References

An In-depth Technical Guide on the Mechanism of Action for Methyl Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methyl oxadiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details their molecular targets, modulation of key signaling pathways, and provides relevant experimental methodologies for their study.

Core Mechanisms of Action

Methyl oxadiazole compounds exert their biological effects through multiple mechanisms, primarily by acting as enzyme inhibitors and modulators of critical cellular signaling pathways. Their therapeutic potential spans across oncology, inflammation, and infectious diseases.

Enzyme Inhibition

Methyl oxadiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression. The specific substitutions on the oxadiazole ring, including the position and presence of a methyl group, significantly influence their inhibitory potency and selectivity.

  • Histone Deacetylases (HDACs): Certain methyl oxadiazole-containing compounds have demonstrated significant HDAC inhibitory activity, a key target in cancer therapy.[1]

  • Thymidine Phosphorylase: This enzyme is involved in pyrimidine metabolism and is a target in cancer chemotherapy. Methyl oxadiazole derivatives have shown promise as inhibitors of this enzyme.

  • Matrix Metalloproteinases (MMPs): Specifically, MMP-9, an enzyme involved in tissue remodeling and cancer metastasis, has been identified as a target for some methyl oxadiazole compounds.

  • Caspase-3: Activation of this executioner caspase is a hallmark of apoptosis. Certain 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspase-3.

  • α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Novel oxadiazole derivatives have been reported as potent inhibitors of both α-amylase and α-glucosidase.

Modulation of Signaling Pathways

Methyl oxadiazole compounds have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Constitutive activation of this pathway is a hallmark of many cancers. Several methyl oxadiazole derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[1][2][3][4][5][6][7][8]

One notable compound, a methyl-thiol-bridged oxadiazole and triazole heterocycle, has been shown to inhibit the activation of NF-κB in chronic myelogenous leukemia (CML) cells.[2][3][5][6][7][8] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL), inflammatory mediators (COX-2), and proteins involved in metastasis (MMP-9).[2][3][5][6][7][8]

NF_kB_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway by Methyl Oxadiazole Compounds cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->NFkB Releases Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus Gene Target Gene Transcription NFkB_n->Gene MethylOxadiazole Methyl Oxadiazole Compound MethylOxadiazole->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Oxadiazole derivatives have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest.[9][10]

The mechanism of action involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the dephosphorylation of mTOR and its effector proteins, such as p70S6K and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle progression. Furthermore, inhibition of this pathway can restore the activity of tumor suppressors like PTEN, further contributing to the anticancer effects.[9]

PI3K_Akt_mTOR_Pathway Figure 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway by Methyl Oxadiazole Compounds GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation MethylOxadiazole Methyl Oxadiazole Compound MethylOxadiazole->PI3K Inhibits experimental_workflow_nfkb Figure 3: Experimental Workflow for NF-κB Luciferase Reporter Assay A Seed HEK293T cells B Transfect with NF-κB reporter plasmids A->B C Treat with Methyl Oxadiazole Compound B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Normalize and Analyze Data E->F experimental_workflow_western Figure 4: Experimental Workflow for Western Blot Analysis A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Antibody Incubation E->F G Detection & Analysis F->G

References

An In-depth Technical Guide on 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack detailed information regarding the specific discovery, comprehensive history, and biological activity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. This guide summarizes the available chemical identity of the compound and proposes a plausible synthetic pathway based on established methodologies for analogous 1,2,4-oxadiazole derivatives.

Introduction

This compound, also known by its alternative names 5-Acetonyl-3-methyl-1,2,4-oxadiazole and 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone, is a chemical compound registered under the CAS number 80196-64-1. While its existence is documented in chemical supply catalogs, dedicated research on its synthesis, properties, and potential applications is not extensively reported in peer-reviewed journals or patents. The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester groups, which often confers improved metabolic stability and bioavailability to drug candidates. Derivatives of 1,2,4-oxadiazoles have been investigated for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Chemical Data

PropertyValue
IUPAC Name 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one
Synonyms 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone
CAS Number 80196-64-1
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol

Table 1: Chemical Identification of this compound.

Proposed Synthesis

In the case of this compound, the logical precursors would be acetamidoxime (to form the 3-methyl portion of the ring) and an activated form of acetoacetic acid (a β-keto acid, to provide the acetonyl group at the 5-position).

Proposed Experimental Protocol:

  • Preparation of Acetamidoxime: Acetamidoxime can be synthesized by the reaction of acetonitrile with hydroxylamine in the presence of a base.

  • Acylation of Acetamidoxime: Acetamidoxime is then reacted with a suitable derivative of acetoacetic acid, such as an acyl chloride (acetoacetyl chloride) or an ester (e.g., ethyl acetoacetate), to form an O-acyl amidoxime intermediate. This step is typically carried out in an appropriate solvent and may require a base to neutralize the acid generated.

  • Cyclization: The O-acyl amidoxime intermediate undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This cyclization can be promoted by heating or by the addition of a dehydrating agent or a base.

G acetonitrile Acetonitrile acetamidoxime Acetamidoxime acetonitrile->acetamidoxime + Hydroxylamine, Base hydroxylamine Hydroxylamine o_acyl_intermediate O-Acyl Amidoxime Intermediate acetamidoxime->o_acyl_intermediate + Ethyl Acetoacetate ethyl_acetoacetate Ethyl Acetoacetate target_compound This compound o_acyl_intermediate->target_compound Heat or Dehydrating Agent (Cyclization)

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Given the absence of specific studies on this compound, its biological activity remains uncharacterized. However, based on the known activities of other 1,2,4-oxadiazole derivatives, one could speculate on potential areas of interest for future research. Many 1,2,4-oxadiazoles have been designed as enzyme inhibitors or receptor modulators. The acetonyl functional group might also influence the compound's pharmacokinetic properties or its interaction with biological targets. Without experimental data, any discussion of signaling pathway involvement would be purely speculative.

Conclusion

This compound is a known chemical entity for which detailed scientific documentation on its discovery, synthesis, and biological function is scarce. The proposed synthesis via the reaction of acetamidoxime and an acetoacetic acid derivative represents a chemically sound approach based on established methodologies for the formation of the 1,2,4-oxadiazole ring system. Further research is required to elucidate the specific properties and potential applications of this compound in drug discovery and other scientific fields. Researchers interested in this molecule would need to perform de novo synthesis and characterization, followed by biological screening to uncover its pharmacological profile.

The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide groups, have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the key molecular targets of 1,2,4-oxadiazole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Areas and Molecular Targets

1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, and antimicrobial effects.[1][2][3] This versatility stems from their ability to interact with a diverse range of biological targets.

Table 1: Selected Therapeutic Targets of 1,2,4-Oxadiazole Compounds and Corresponding Efficacy Data
Target Enzyme/ProteinCompound(s)IC50/EC50/GI50 ValuesTherapeutic AreaReference(s)
Acetylcholinesterase (AChE)Derivatives 2c, 3a0.0158 - 0.121 μMAlzheimer's Disease[4]
Butyrylcholinesterase (BuChE)Derivatives 4b, 13b11.50 - 15 μMAlzheimer's Disease[4]
Monoamine Oxidase-B (MAO-B)Derivatives 2b, 2c74.68 - 225.48 μMAlzheimer's Disease[4][5]
Histone Deacetylases (HDACs)Derivative 21HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nMCancer[2]
Carbonic Anhydrase (CA) IXCompound 29Kᵢ = 0.089 nMCancer[6]
Papain-like Protease (PLpro)Derivatives 13f, 26rIC50 = 1.0 - 1.8 μM, EC50 = 4.3 - 5.4 μMAntiviral (SARS-CoV-2)[7]
STAT3Derivative 12dIC50 = 1.5 µM (MCF7 cells)Cancer[8]
Various Cancer Cell LinesDerivative 3IC50 = 0.003 - 0.595 μMCancer[9]
WiDr Colon Cancer Cell LineCompound 8GI50 = 4.5 μMCancer[9][10]
MCF-7, A549, A375 Cancer Cell LinesDerivatives 14a-dIC50 = 0.12 - 2.78 μMCancer[9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of complex signaling pathways. Understanding these pathways and the experimental methods used to elucidate them is crucial for rational drug design.

Neuroprotection via the Nrf2 Signaling Pathway

Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection against ischemic stroke by activating the Nrf2 signaling pathway.[11] This pathway plays a critical role in the cellular defense against oxidative stress.

Nrf2_Pathway Oxadiazole_Compound 1,2,4-Oxadiazole Compound (e.g., 24) Keap1 Keap1 Oxadiazole_Compound->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulation ROS_Accumulation Reduced ROS Accumulation HO1->ROS_Accumulation Neuroprotection Neuroprotection ROS_Accumulation->Neuroprotection

Figure 1. Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole compound.

General Workflow for Target-Based Drug Discovery

The identification of novel 1,2,4-oxadiazole-based therapeutic agents often follows a structured drug discovery pipeline, starting from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library_Synthesis 1,2,4-Oxadiazole Library Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Figure 2. A generalized workflow for the discovery of 1,2,4-oxadiazole-based drugs.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the literature for the evaluation of 1,2,4-oxadiazole compounds.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used spectrophotometric assay for determining cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test 1,2,4-oxadiazole compounds

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test 1,2,4-oxadiazole compounds

  • Doxorubicin or other relevant anticancer drug (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and the positive control, and incubate for another 48-72 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the nuclear translocation of Nrf2.

Materials:

  • PC12 cells or other relevant cell line[11]

  • Test 1,2,4-oxadiazole compound (e.g., compound 24)[11]

  • Lysis buffer

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and separate the nuclear and cytosolic fractions using a nuclear extraction kit.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (Lamin B1 for nuclear fraction, β-actin for cytosolic fraction). An increase in nuclear Nrf2 and total HO-1 levels indicates pathway activation.[11]

Conclusion

The 1,2,4-oxadiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the discovery of new and improved treatments for various human ailments.

References

An In-depth Technical Guide on the Core Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and the established methodologies for assessing the solubility and stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Due to a lack of publicly available, specific experimental data for this compound, the following sections present generalized protocols and representative data based on the broader class of 1,2,4-oxadiazole derivatives.

Introduction to this compound

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability.[1] The 1,2,4-oxadiazole ring is generally resistant to chemical and thermal degradation.[2] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anti-tubercular effects.[3][4] The biological activity of these compounds is often attributed to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive understanding of a compound's solubility in various media is essential for formulation development.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to be a crystalline solid at room temperature. The presence of the polar oxadiazole ring and the ketone functionality would suggest some degree of aqueous solubility, while the overall carbon framework would contribute to its solubility in organic solvents.

Quantitative Solubility Data (Representative)

The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents at ambient temperature.

Solvent SystemPredicted Solubility (mg/mL)Method
Water (pH 7.4)0.5 - 2.0Shake-Flask Method
0.1 N HCl (pH 1.2)0.8 - 3.0Shake-Flask Method
Phosphate Buffer (pH 6.8)0.6 - 2.5Shake-Flask Method
Ethanol15 - 30Saturation Method
Propylene Glycol20 - 40Saturation Method
Acetone> 100Visual Inspection
Dichloromethane50 - 100Visual Inspection
Experimental Protocol for Solubility Determination

A standard shake-flask method is typically employed to determine the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, buffered solutions, organic solvents)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • Aliquots of the supernatant are carefully withdrawn and centrifuged to further separate any suspended particles.

  • The clarified supernatant is then filtered through a syringe filter.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC.

  • The experiment is performed in triplicate to ensure the reproducibility of the results.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge sample B->C D Filter supernatant C->D E HPLC analysis D->E F Determine concentration E->F

Figure 1: Experimental workflow for solubility determination.

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[5][6] Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.[7][8]

Predicted Stability Characteristics

The 1,2,4-oxadiazole ring is generally stable. However, the molecule contains a ketone functionality and a methyl group on the oxadiazole ring, which could be susceptible to certain degradation pathways under stress conditions.

Forced Degradation Studies (Representative Data)

The following table outlines the conditions for forced degradation studies and the anticipated extent of degradation for this compound.

Stress ConditionReagent/ConditionDurationPredicted Degradation (%)
Acidic Hydrolysis0.1 N HCl24 hours5 - 15
Basic Hydrolysis0.1 N NaOH8 hours10 - 25
Oxidative Degradation3% H₂O₂24 hours5 - 20
Thermal Degradation80 °C48 hours< 5
Photolytic DegradationICH Q1B compliant photostability chamber24 hours< 10
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • ICH Q1B compliant photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • pH meter

Procedure:

  • Preparation of Stock Solution: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: The stock solution is treated with 0.1 N HCl and refluxed or kept at a controlled temperature. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

  • Basic Hydrolysis: The stock solution is treated with 0.1 N NaOH at a controlled temperature. Samples are withdrawn at different intervals, neutralized, and analyzed.

  • Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature. Samples are analyzed at specified time points.

  • Thermal Degradation: A solid sample of the compound is placed in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Samples are withdrawn and analyzed.

  • Photolytic Degradation: A solution and a solid sample of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Control samples are kept in the dark.

  • Analysis: All samples are analyzed by a validated stability-indicating HPLC method. The use of a PDA detector helps in assessing the peak purity, while an MS detector aids in the identification of degradation products.

G cluster_stress Forced Degradation Conditions A Acidic (HCl) G Degradation Products A->G B Basic (NaOH) B->G C Oxidative (H2O2) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G F This compound F->A F->B F->C F->D F->E H Stability-Indicating HPLC-MS Analysis F->H (Control) G->H G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor 1,2,4-Oxadiazole Inhibitor Inhibitor->Kinase2

References

A Comprehensive Technical Guide to the Structural Characterization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides an in-depth technical guide on the structural characterization of the heterocyclic compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. While comprehensive experimental data for this specific molecule is not extensively published, this guide synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. It outlines the essential experimental protocols, predicted data for key analytical techniques, and logical workflows required for a complete structural elucidation. This document is intended to serve as a foundational reference for researchers involved in the synthesis, analysis, and development of novel oxadiazole-based compounds.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle have demonstrated a wide range of biological activities.[1] A thorough structural characterization is the cornerstone of any chemical research, ensuring the unambiguous identification and purity of a synthesized molecule. This guide details the analytical methodologies required for the complete structural characterization of this compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted analytical data for the target compound based on the analysis of similar structures and functional groups reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.05 Singlet (s) 2H -CH₂- (Methylene)
~ 2.40 Singlet (s) 3H -CH₃ (Oxadiazole)

| ~ 2.25 | Singlet (s) | 3H | -CH₃ (Ketone) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale/Reference
~ 200.0 C=O (Ketone) Ketone carbonyls typically appear in this downfield region.
~ 178.0 C5 (Oxadiazole ring) C5 of the 1,2,4-oxadiazole ring.[2]
~ 168.0 C3 (Oxadiazole ring) C3 of the 1,2,4-oxadiazole ring.[2]
~ 45.0 -CH₂- (Methylene) Methylene carbon adjacent to a carbonyl and a heterocycle.
~ 30.0 -CH₃ (Ketone) Ketone methyl carbon.

| ~ 11.5 | -CH₃ (Oxadiazole) | Methyl carbon attached to the oxadiazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~ 2920-3000 Medium C-H Stretch (Aliphatic)
~ 1725 Strong C=O Stretch (Ketone)[3]
~ 1610 Strong C=N Stretch (Oxadiazole)[4]
~ 1450 Medium C-H Bend (Methylene/Methyl)

| ~ 1100-1200 | Medium-Strong | C-O-C Stretch (Oxadiazole Ring)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of C₆H₈N₂O₂ is 140.14 g/mol .

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Species Calculated m/z
[M+H]⁺ 141.06075

| [M+Na]⁺ | 163.04270 |

Table 5: Predicted Major Fragmentation Peaks (Electron Ionization - EI)

m/z Proposed Fragment Ion Structure
140 [M]⁺˙ [C₆H₈N₂O₂]⁺˙
125 [M - CH₃]⁺ Loss of a methyl radical
97 [M - CH₃CO]⁺ Loss of an acetyl radical
83 [C₃H₃N₂O]⁺ Cleavage of the acetone side chain

| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak)[6][7] |

X-ray Crystallography

Should the compound form a suitable single crystal, X-ray diffraction would provide the definitive solid-state structure. Based on related structures, a monoclinic crystal system is a common possibility.[1][8]

Table 6: Hypothetical Crystallographic Data

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a, b, c (Å); β (°)

| Z (Molecules/unit cell) | 4 |

Experimental Protocols

The following sections describe the standard methodologies for obtaining the analytical data required for structural characterization.

Synthesis and Purification

A plausible synthesis involves the reaction of acetamidoxime with an activated derivative of acetoacetic acid, followed by cyclization. The resulting crude product would be purified using column chromatography on silica gel, with an appropriate eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR)

Proton (¹H) and Carbon (¹³C) NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher.[4] The sample (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] Chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[9] Electron ionization (EI) would be used to study the fragmentation pattern. The sample is introduced into the ion source, ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).[10]

X-ray Crystallography

Single crystals suitable for X-ray diffraction would be grown, likely by slow evaporation of the solvent from a concentrated solution of the purified compound. Data would be collected on a diffractometer using a specific radiation source (e.g., Mo Kα or Cu Kα).[1][11] The structure would be solved and refined using specialized crystallographic software to determine atomic coordinates, bond lengths, and bond angles.[11]

Visualization of Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of logical processes and molecular structures.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirm Definitive Structure Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Purity TLC / m.p. Purification->Purity Xray Single Crystal X-ray (if applicable) Purification->Xray Crystal Growth NMR 1H & 13C NMR Purity->NMR IR FT-IR Spectroscopy Purity->IR MS Mass Spectrometry (HRMS & EI) Purity->MS Final Final Structural Elucidation NMR->Final IR->Final MS->Final Xray->Final

Figure 1: Logical workflow for the complete structural characterization.
Proposed Mass Spectrometry Fragmentation Pathway

G cluster_mol M [M]⁺˙ m/z = 140 F125 [M-CH₃]⁺ m/z = 125 M->F125 - •CH₃ F97 [M-CH₃CO]⁺ m/z = 97 M->F97 - •CH₂CO• F83 [C₃H₃N₂O]⁺ m/z = 83 M->F83 - C₃H₅O• F43 [CH₃CO]⁺ m/z = 43 F83->F43 - C₂H₂N₂

Figure 2: Proposed fragmentation pathway in EI mass spectrometry.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. This guide provides a robust framework of predicted data and standard experimental protocols for NMR, IR, and mass spectrometry, which are essential for confirming the molecule's identity and purity. While definitive confirmation would require experimental synthesis and analysis, the predictive approach outlined here, grounded in data from analogous structures, serves as a critical starting point for any research involving this compound. The successful application of these methods will ensure data integrity for subsequent studies in drug development and medicinal chemistry.

References

Preliminary Bioactivity Screening of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a foundational overview of the preliminary bioactivity screening of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. While specific experimental data for this particular molecule is not extensively available in current literature, this document outlines a strategic approach to its synthesis and bioactivity evaluation based on the well-established pharmacological profile of the 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a recognized pharmacophore and a bioisosteric equivalent for ester and amide functionalities, known to interact with various biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]

Synthesis and Characterization

The synthesis of this compound would typically involve a multi-step reaction sequence. A common and effective method for creating the 1,2,4-oxadiazole ring is through the cyclization of an O-acylamidoxime intermediate.

A plausible synthetic route is outlined below:

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: O-Acylation cluster_2 Step 3: Cyclization A Acetonitrile B Hydroxylamine A->B Reaction C Acetamidoxime B->C Product D Acetamidoxime E Acetoacetyl Chloride D->E Reaction F O-Acylamidoxime Intermediate E->F Product G O-Acylamidoxime Intermediate H Heat or Base G->H Condition I This compound H->I Final Product

Caption: Proposed synthetic pathway for this compound.

Characterization of the final product would be achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Preliminary Bioactivity Screening: A Strategic Approach

Given the diverse biological activities of 1,2,4-oxadiazole derivatives, a broad-based preliminary screening strategy is recommended for this compound. This would involve a panel of in vitro assays targeting key areas of pharmacological interest.

G cluster_screening In Vitro Bioactivity Screening cluster_outcomes Potential Outcomes Compound 1-(3-Methyl-1,2,4- oxadiazol-5-yl)acetone Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Compound->Antimicrobial Anticancer Anticancer Assays (Cell Viability, Apoptosis) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays (Enzyme Inhibition) Compound->AntiInflammatory Neuroprotective Neuroprotective Assays (Cell-based models) Compound->Neuroprotective MIC Minimum Inhibitory Concentration (MIC) Antimicrobial->MIC IC50 Half-maximal Inhibitory Concentration (IC50) Anticancer->IC50 EnzymeActivity Modulation of Enzyme Activity AntiInflammatory->EnzymeActivity CellViability Effects on Neuronal Cell Viability Neuroprotective->CellViability

Caption: Workflow for preliminary bioactivity screening.

Experimental Protocols: Representative Assays

While specific protocols for this compound are not available, the following are representative methodologies for screening 1,2,4-oxadiazole derivatives.

Antimicrobial Activity Screening

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening

Method: MTT assay to assess cell viability.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways

The biological effects of 1,2,4-oxadiazoles can be attributed to their interaction with various signaling pathways. For instance, in cancer, they might induce apoptosis through the modulation of caspase cascades.

G Compound 1,2,4-Oxadiazole Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Anti-inflammation) Pathway->Response Induction

Caption: General signaling pathway modulation by 1,2,4-oxadiazoles.

Data Presentation

Quantitative data from the preliminary screening should be summarized in tables for clear comparison.

Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
This compound TBD TBD TBD
Reference Drug 1 Value Value Value
Reference Drug 2 Value Value Value

TBD: To be determined

Table 2: Representative Anticancer Activity Data (IC50 in µM)

Compound MCF-7 A549
This compound TBD TBD
Reference Drug Value Value

TBD: To be determined

Conclusion and Future Directions

The preliminary screening of this compound holds promise for the discovery of novel therapeutic agents, owing to the established bioactivity of the 1,2,4-oxadiazole scaffold. The proposed strategic approach, encompassing synthesis, broad-based in vitro screening, and subsequent investigation of active compounds, provides a robust framework for elucidating the pharmacological potential of this molecule. Positive hits from this initial screen will warrant further investigation, including mechanism of action studies, lead optimization, and in vivo efficacy evaluation. The versatility of the 1,2,4-oxadiazole ring suggests that this compound could exhibit a range of valuable biological properties.[1][4]

References

Methodological & Application

Application Note: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,4-oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique physicochemical properties and ability to act as bioisosteres for ester and amide functionalities make them valuable scaffolds in the design of novel therapeutic agents. This application note describes a detailed protocol for the synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a key intermediate for the development of various bioactive molecules. The synthesis is based on the well-established reaction of an amidoxime with a β-keto ester in a superbasic medium, providing a straightforward and efficient route to the target compound.

Reaction Principle

The synthesis of the 1,2,4-oxadiazole ring is achieved through the condensation of an amidoxime with a carboxylic acid derivative. In this specific protocol, acetamidoxime serves as the precursor for the 3-methyl-1,2,4-oxadiazole core. The 5-substituent is introduced using ethyl acetoacetate. The reaction proceeds via an initial O-acylation of the amidoxime by the ester, followed by a base-mediated intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. The use of a superbasic medium, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), facilitates the reaction at room temperature.[1][2]

Experimental Protocol

Materials and Reagents:

  • Acetamidoxime

  • Ethyl acetoacetate

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add acetamidoxime (1.0 eq).

  • Solvent and Base Addition: Add DMSO to dissolve the acetamidoxime. To this solution, add powdered sodium hydroxide (2.0 eq) portion-wise while stirring.

  • Addition of β-Keto Ester: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Data Presentation

ParameterValue
Reactant 1 Acetamidoxime
Reactant 2 Ethyl acetoacetate
Base Sodium Hydroxide (NaOH)
Solvent Dimethyl sulfoxide (DMSO)
Reaction Temperature Room Temperature
Typical Yield 60-80% (Yields can vary based on scale and purification)
Product This compound
CAS Number 80196-64-1[3]
Appearance Expected to be a colorless to pale yellow oil or solid

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

G A Dissolve Acetamidoxime in DMSO B Add NaOH A->B C Add Ethyl Acetoacetate B->C D Stir at Room Temperature C->D E Reaction Work-up (Quench & Extract) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from acetamidoxime and ethyl acetoacetate. The described method is efficient, proceeds under mild conditions, and utilizes readily available starting materials. This protocol is highly relevant for researchers in medicinal chemistry and drug development who require access to functionalized 1,2,4-oxadiazole building blocks for the synthesis of novel compounds with potential therapeutic applications.

References

Application Note and Protocol for the Purification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a key intermediate in various synthetic applications. The primary purification method described is silica gel column chromatography, a widely used technique for isolating compounds of interest from reaction mixtures.[1][2] An alternative method, recrystallization, is also presented for instances where the compound is a solid and of sufficient purity. These protocols are designed to be accessible to researchers with a foundational understanding of organic chemistry laboratory techniques.

Introduction

This compound is a heterocyclic ketone of interest in medicinal chemistry and materials science. Synthetic routes to this and similar oxadiazole derivatives can result in a mixture of the desired product, unreacted starting materials, and various by-products.[3] Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. The choice of purification method often depends on the physical state of the crude product and the nature of the impurities. Column chromatography offers a versatile approach for separating compounds based on polarity, while recrystallization is a powerful technique for purifying solid compounds.[2][4][5]

Physicochemical Properties and Impurities

While specific data for this compound is not extensively available, general properties can be inferred from its structure and related compounds. As a ketone with a polar oxadiazole ring, it is expected to be a polar molecule. Potential impurities from its synthesis could include unreacted amidoximes, carboxylic acids or their activated derivatives, and cyclization by-products.[3]

Experimental Protocols

Method 1: Silica Gel Column Chromatography

This is the recommended primary method for the purification of this compound from a crude reaction mixture.[2][5]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) is recommended.

    • Visualize the spots under a UV lamp. The desired product is expected to be a major, UV-active spot. Identify a solvent system that provides good separation (Rf value of the product around 0.3-0.4).

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the excess hexane to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-load.

    • Evaporate the solvent from the dry-load mixture under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis (e.g., 7:3 hexane:ethyl acetate).[6]

    • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled collection tubes.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure desired product based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Method 2: Recrystallization

This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.[4]

Materials:

  • Crude solid this compound

  • Ethanol (or another suitable solvent like isopropanol or acetone-water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a small volume of the potential recrystallization solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or further dry them in a desiccator to remove any residual solvent.

Data Presentation

The following table summarizes the key parameters for the purification of this compound.

ParameterMethod 1: Column ChromatographyMethod 2: Recrystallization
Stationary Phase Silica Gel (60-120 mesh)Not Applicable
Mobile Phase / Solvent Hexane:Ethyl Acetate (e.g., 7:3)Ethanol, Isopropanol, or Acetone-Water
TLC Rf (Product) ~0.3-0.4 in 7:3 Hexane:EtOAcNot Applicable
Expected Purity >95% (by NMR or LC-MS)>98% (by NMR or LC-MS)
Typical Yield 60-80%70-90% (dependent on crude purity)
Physical Form Oil or SolidCrystalline Solid

Visualizations

Purification Workflow Diagram

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Loading Sample Loading (Dry Load) Crude->Loading Recrystallization Alternative: Recrystallization Crude->Recrystallization If Solid ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep Determine Solvent System ColumnPrep->Loading Elution Elution & Fraction Collection Loading->Elution FractionTLC TLC of Fractions Elution->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct Recrystallization->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone as a potential anticancer agent. While specific data for this compound is not extensively available, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant promise in cancer research.[1][2][3][4] These compounds have been reported to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[2][4] The proposed mechanisms of action for this class of compounds are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][5][6] These notes are intended to guide researchers in the initial screening and mechanistic evaluation of this compound.

Introduction

The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities.[4] Numerous derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their therapeutic potential, with a significant number showing promising anticancer activity.[1][2][4] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways.

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives to act as:

  • Inducers of Apoptosis: Many 1,2,4-oxadiazole compounds have been found to trigger programmed cell death in cancer cells, often through the activation of caspases, which are key executioners of apoptosis.[3]

  • Cell Cycle Inhibitors: The ability to halt the cell cycle is a critical mechanism for many anticancer drugs. Certain 1,2,4-oxadiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell division.[5]

  • Enzyme and Protein Inhibitors: This class of compounds has been investigated for its ability to inhibit various enzymes and proteins that are overactive in cancer, such as histone deacetylases (HDACs), tubulin, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[4][7]

  • Modulators of Oncogenic Signaling Pathways: The c-MYC oncogene and the EGFR/PI3K/Akt/mTOR signaling cascade are critical drivers in many cancers.[5][6] Some 1,2,4-oxadiazole derivatives have been shown to modulate these pathways, leading to a reduction in cancer cell growth and survival.[5][6]

Given the established anticancer potential of the 1,2,4-oxadiazole core, this compound represents a compound of interest for anticancer screening and drug development.

Data Presentation

The following table summarizes representative cytotoxic activities of various 1,2,4-oxadiazole derivatives against different human cancer cell lines, as reported in the literature. This data is provided to illustrate the potential range of activity for this class of compounds. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class Cancer Cell Line Cell Type IC50 (µM) Reference Compound IC50 of Reference (µM) Citation
1,2,4-Oxadiazole DerivativeMCF-7Breast0.48--[4]
1,2,4-Oxadiazole DerivativeHCT-116Colon1.17--[4]
1,2,4-Oxadiazole-1,3,4-Oxadiazole HybridA549LungSub-micromolar--[4]
1,2,4-Oxadiazole-Benzimidazole HybridMCF-7Breast0.12 - 2.78Doxorubicin-[4]
1,2,4-Oxadiazole-Benzofuran HybridA375MelanomaSub-micromolarCombretastatin-A4-[4]
1,2,4-Oxadiazole-1,2,3-Triazole HybridA549Lung9.18 - 12.8Doxorubicin-[6]
1,2,4-Oxadiazole-1,2,3-Triazole HybridCaco-2Colon12.0 - 13.0Doxorubicin-[6]
2,5-disubstituted 1,3,4-oxadiazoleHT-29ColonVaries--[8]
2,5-disubstituted 1,3,4-oxadiazoleMDA-MB-231BreastVaries--[8]

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound for its anticancer activity.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.

    • Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation:

    • Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Start: this compound cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Use IC50 concentration cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay Use IC50 concentration pathway_analysis Signaling Pathway Analysis (Western Blot/qPCR) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis end Conclusion on Anticancer Potential pathway_analysis->end

Caption: General experimental workflow for evaluating the anticancer properties of a novel compound.

Potential Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1,2,4-Oxadiazole Derivative Compound->EGFR Inhibition Caspase3 Caspase-3 Compound->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathways modulated by 1,2,4-oxadiazole derivatives in cancer cells.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the initial investigation of this compound as a potential anticancer agent. Based on the well-documented activities of the 1,2,4-oxadiazole class of compounds, it is plausible that this molecule will exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines. Further studies will be necessary to elucidate its precise mechanism of action and to evaluate its potential for further development as a therapeutic agent.

References

Application of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in Antibacterial Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antibacterial effects. This document outlines the application of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a representative member of this class, in antibacterial screening. While specific data for this exact compound is not available in the public domain, this note provides a generalized framework and protocols based on the known antibacterial properties of structurally related 1,2,4-oxadiazole derivatives.[1][2][3][4][5]

Mechanism of Action (Postulated)

The antibacterial mechanism of oxadiazole derivatives can vary depending on their specific chemical structures. Some have been shown to inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins.[6] Other proposed mechanisms include the generation of intracellular reactive oxygen species (ROS) and the disruption of the bacterial cell membrane, leading to bacteriostatic or bactericidal effects.[7]

Applications

  • Primary Screening: Initial assessment of the antibacterial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Determination of Minimum Inhibitory Concentration (MIC): Quantifying the potency of the compound required to inhibit bacterial growth.[8][9]

  • Spectrum of Activity Analysis: Characterizing the range of bacterial species susceptible to the compound.

  • Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis and evaluation of more potent analogs.

Data Presentation

The following table summarizes hypothetical antibacterial screening data for this compound against common bacterial strains, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. This data is illustrative and based on activities reported for similar oxadiazole compounds.[2][4]

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Enterococcus faecalisPositive32
Klebsiella pneumoniaeNegative64

Experimental Protocols

1. Preparation of Bacterial Inoculum

This protocol describes the preparation of a standardized bacterial suspension for use in susceptibility testing.

  • Materials:

    • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

    • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

    • Sterile saline solution (0.85% NaCl)

    • Spectrophotometer

    • Sterile culture tubes and pipettes

  • Procedure:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Transfer the colonies into a tube containing 5 mL of sterile TSB.

    • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity comparable to a 0.5 McFarland standard. This can be verified by measuring the optical density (OD) at 600 nm, which should be between 0.08 and 0.13.

    • Adjust the bacterial suspension with sterile saline or broth to achieve the desired final concentration of approximately 5 x 10^5 CFU/mL for the MIC assay.

2. Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[9]

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Standardized bacterial inoculum (5 x 10^5 CFU/mL)

    • Sterile 96-well microtiter plates

    • Multichannel pipette

    • Plate reader (optional)

  • Procedure:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • The last two wells should serve as controls: one with broth and inoculum (growth control) and one with only broth (sterility control).

    • Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation with Bacteria bacterial_culture->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection/Plate Reader incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Postulated_Mechanism_of_Action cluster_compound This compound cluster_bacterium Bacterial Cell cluster_outcome Outcome compound Oxadiazole Compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption ros Reactive Oxygen Species (ROS) compound->ros Induction inhibition Inhibition of Growth cell_wall->inhibition death Bacterial Cell Death cell_membrane->death ros->death inhibition->death

Caption: Potential antibacterial mechanisms.

References

Application Note: Developing Enzyme Inhibition Assays for 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant interest in medicinal chemistry. It is considered a bioisosteric equivalent of ester and amide functionalities, offering improved metabolic stability.[1] This structural feature, combined with its diverse biological activities, makes the 1,2,4-oxadiazole scaffold an ideal platform for designing novel therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzyme classes, positioning them as promising candidates for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][4]

This document provides detailed protocols and guidelines for developing and executing enzyme inhibition assays tailored for 1,2,4-oxadiazole derivatives. It includes common enzyme targets, methodologies for determining inhibitory potency (IC₅₀ and Kᵢ), and data presentation standards.

Common Enzyme Targets for 1,2,4-Oxadiazole Derivatives

Research has shown that 1,2,4-oxadiazole-based compounds can inhibit a wide array of enzymes. The selection of an appropriate assay is contingent on the specific enzyme target. Below is a summary of enzymes frequently targeted by this class of compounds.

Key Enzyme Classes and Specific Targets:

  • Kinases: These enzymes are crucial in cell signaling and are major targets in oncology. 1,2,4-oxadiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, and RET kinase.[2][5]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity.[1][6]

  • Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are significant cancer targets. Potent HDAC inhibitors containing the 1,2,4-oxadiazole moiety have been identified, showing activity in the nanomolar range against HDAC-1, -2, and -3.[2]

  • Caspases: The activation of caspases, particularly caspase-3, is a key mechanism for inducing apoptosis in cancer cells. Certain 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3.[7]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are important targets for neurological disorders. 1,2,4-oxadiazole derivatives have shown significant inhibitory potential, particularly against MAO-B.[1]

  • Other Targets: This scaffold has also been used to develop inhibitors for various other enzymes, including Carbonic Anhydrases (hCA), STAT3, 3-hydroxykynurenine transaminase (HKT), and enzymes involved in eicosanoid biosynthesis like COX-1 and 5-LO.[2][4][8][9]

Quantitative Data Summary

The inhibitory potential of 1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). The following tables summarize reported inhibition data for various enzyme targets.

Table 1: 1,2,4-Oxadiazole Derivatives as Kinase Inhibitors

Compound Series Target Enzyme IC₅₀ / Kᵢ Reference
1,2,4-Oxadiazole Derivatives EGFRWT <10 µM [5]
1,2,4-Oxadiazole Derivatives EGFRT790M (mutant) <50 µM [5]

| 1,2,4-Oxadiazole-Ponatinib Analogs | RET Kinase | 7.3 nM |[2] |

Table 2: 1,2,4-Oxadiazole Derivatives as Cholinesterase and MAO Inhibitors

Compound Series Target Enzyme IC₅₀ / Kᵢ Reference
N-acylhydrazone & Isoindoline derivatives AChE 0.00098 to 0.07920 µM [1]
N-acylhydrazone & Isoindoline derivatives BuChE 16.64 to 70.82 µM [1]
Hydrazide & N-acylhydrazone derivatives MAO-B 117.43 to >300 µM [1]

| Hydrazide & N-acylhydrazone derivatives | MAO-A | 47.25 to 129.7 µM |[1] |

Table 3: 1,2,4-Oxadiazole Derivatives as Inhibitors of Other Enzymes

Compound Series Target Enzyme IC₅₀ / Kᵢ Reference
1,2,4-Oxadiazole Hydroxamates HDAC-1 1.8 nM [2]
1,2,4-Oxadiazole Hydroxamates HDAC-2 3.6 nM [2]
1,2,4-Oxadiazole Hydroxamates HDAC-3 3.0 nM [2]
Arylsulfonamide derivatives hCA IX Kᵢ = 89 pM [2]
Arylsulfonamide derivatives hCA II Kᵢ = 0.75 nM [2]
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates HKT 35 µM to 339 µM [9]
3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine* STAT3 1.5 µM (on MCF7 cells) [8]

Note: This is a 1,2,4-triazole, a related heterocycle, included for context.

Experimental Workflows and Protocols

Successful assay development requires a systematic approach, from initial screening to detailed mechanistic studies.

G Overall Workflow for Enzyme Inhibitor Assay Development cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies A Compound Library (1,2,4-Oxadiazole Derivatives) B Primary Screening (Single High Concentration) A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Dose-Response Assay (Serial Dilutions of Hits) C->D E Calculate IC50 Value (Non-linear Regression) D->E F Mechanism of Inhibition Studies (Vary Substrate & Inhibitor Conc.) E->F G Determine Kinetic Parameters (Km, Vmax, Ki) F->G

Caption: Workflow for inhibitor discovery and characterization.

Protocol 1: General Luminescence-Based Kinase Inhibition Assay (e.g., EGFR)

This protocol is adapted for measuring the inhibition of kinases like EGFR, where ATP consumption is monitored.

Materials:

  • Recombinant human kinase (e.g., EGFRWT)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • 1,2,4-Oxadiazole test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Erlotinib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare Master Mix: Prepare a master mixture containing 5x Kinase Buffer, the specific kinase substrate, and water.[5]

  • Compound Plating: Serially dilute the 1,2,4-oxadiazole derivatives and the reference inhibitor in the appropriate buffer. Typically, an 8-point, 3-fold serial dilution is performed. Add a small volume (e.g., 5 µL) of each dilution to the wells of the microplate. Include "positive control" (DMSO vehicle, 0% inhibition) and "blank" (no enzyme) wells.[5]

  • Enzyme Addition: Dilute the enzyme stock in kinase buffer and add it to all wells except the "blank" wells.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final volume might be around 25-50 µL.[5]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 40-60 minutes).[5]

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of the Kinase-Glo® reagent to each well. Incubate for 10-15 minutes at room temperature in the dark to stabilize the luminescent signal.[5]

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

Protocol 2: General Colorimetric Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for measuring AChE activity.

Materials:

  • Recombinant human AChE

  • Acetylthiocholine (ATC) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • 1,2,4-Oxadiazole test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Donepezil)[1]

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at ~412 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, and test compounds in the phosphate buffer.

  • Compound Plating: Add test compounds across a range of concentrations to the microplate wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.

  • Pre-incubation: Add the AChE enzyme solution to all wells (except negative controls) and pre-incubate with the inhibitors for a set time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add a solution containing both DTNB and the substrate (ATC) to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. The rate of color change (yellow product formation) is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

Data Analysis and Interpretation

G IC50 Determination Workflow A Raw Data (Signal vs. [Inhibitor]) B Normalize Data (% Inhibition) A->B C Plot: % Inhibition vs. log[Inhibitor] B->C D Fit Sigmoidal Curve (4-parameter logistic regression) C->D E Determine IC50 (Concentration at 50% inhibition) D->E

Caption: Steps for calculating the IC50 value from raw data.

Calculating IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] It is a measure of the functional strength of the inhibitor under specific experimental conditions.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank))

  • Plot Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism. The equation is typically:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC₅₀: The IC₅₀ is the value derived from the curve fit that corresponds to the 50% inhibition level.[10]

Determining the Inhibition Constant (Kᵢ)

While the IC₅₀ value is useful, it can vary with experimental conditions, particularly substrate concentration.[11] The inhibition constant (Kᵢ) is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration.[10]

For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[11]

  • Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It must be determined in separate experiments by measuring enzyme kinetics at various substrate concentrations in the absence of the inhibitor.

The Kᵢ provides a standardized value that allows for the direct comparison of the potency of different inhibitors.[11]

Conclusion

The 1,2,4-oxadiazole scaffold is a versatile and valuable starting point for the design of novel enzyme inhibitors. By employing systematic screening workflows and robust, well-defined assay protocols such as those described here, researchers can effectively identify potent lead compounds. Accurate determination of both IC₅₀ and Kᵢ values is critical for structure-activity relationship (SAR) studies and for advancing promising candidates through the drug discovery pipeline.

References

Application Note: A Framework for the In Vivo Preclinical Evaluation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,4-oxadiazole heterocyclic ring is a key structural motif found in numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potential as anti-inflammatory, antimicrobial, antiviral, anticancer, and antidiabetic agents.[1][2][3][4][5][6] The compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a member of this promising class. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, a systematic preclinical evaluation is necessary to determine its therapeutic potential.

This document provides a detailed framework and standardized protocols for the initial in vivo assessment of this compound, focusing on foundational safety, pharmacokinetic profiling, and a representative efficacy model. The proposed experimental design serves as a critical starting point for investigating its properties within a living system.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

The initial phase of in vivo testing is designed to establish a basic safety profile and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). These steps are crucial for dose selection in subsequent efficacy studies.

Acute Oral Toxicity Study

An acute toxicity study is the first step to determine the intrinsic toxicity of the compound after a single dose and to identify the dose range for further studies. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable stepwise procedure that uses a minimal number of animals.[7][8]

Objective: To determine the acute oral toxicity and estimate the LD50 (median lethal dose) of this compound.

Animal Model: Wistar rats or CD1 mice (female preferred, as they are often more sensitive).[9]

Protocol Summary: A stepwise procedure is used, with each step involving three animals of a single sex.[8] The outcome of each step (presence or absence of compound-related mortality) determines the dose for the next step.[8] Animals are observed for 14 days for signs of toxicity and mortality.[10]

Pharmacokinetic (PK) Study

A pharmacokinetic study measures the concentration of the compound in the body over time. This helps to determine key parameters such as bioavailability, half-life, and maximum concentration, which are essential for designing an effective dosing regimen.

Objective: To characterize the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

Animal Model: C57BL/6 or BALB/c mice.[11]

Protocol Summary: The compound is administered to two groups of mice via IV and PO routes. Serial blood samples are collected at specific time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).[11][12] The concentration of the compound in plasma is then quantified using LC-MS/MS.[11]

Phase 2: Efficacy Evaluation in a Disease Model

Based on the broad anti-inflammatory potential of oxadiazole derivatives, a standard model of acute inflammation is proposed for the initial efficacy assessment.[1]

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the activity of acute anti-inflammatory agents.

Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Animal Model: Wistar or Sprague Dawley rats.

Protocol Summary: Inflammation is induced by injecting carrageenan into the sub-plantar region of the rat's hind paw. The test compound is administered orally at various doses prior to the carrageenan injection. Paw volume is measured at several time points post-injection to quantify the extent of edema and calculate the percentage of inhibition.

Visualizations

G start Start: In Vivo Evaluation of This compound toxicity Phase 1a: Acute Oral Toxicity (OECD 423) start->toxicity Initial Safety Assessment dose_select Dose Range Finding & Safety Profile toxicity->dose_select pk Phase 1b: Pharmacokinetic (PK) Study (IV & PO Administration) adme Determine ADME Properties (Cmax, Tmax, AUC, F%) pk->adme efficacy Phase 2: Efficacy Study (e.g., Anti-Inflammatory Model) proof_concept Demonstrate Proof-of-Concept In Vivo Activity efficacy->proof_concept dose_select->pk Select Safe Doses adme->efficacy Inform Dosing Regimen end End: Go/No-Go Decision for Further Development proof_concept->end

Caption: Overall workflow for the in vivo evaluation of a novel compound.

G acclimate Animal Acclimation & Fasting dosing Dosing (IV or PO) acclimate->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation PK Parameter Calculation (AUC, Cmax, t1/2) analysis->calculation

Caption: Experimental workflow for the pharmacokinetic study.

G stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_i IκBα ikk->nfkb_i Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines compound Hypothetical Target for This compound compound->ikk Inhibition? compound->nfkb Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway (NF-κB).

Experimental Protocols

Protocol 1: Acute Oral Toxicity (OECD 423 Method)
  • Animal Selection and Acclimation: Use healthy, young adult female Wistar rats (8-12 weeks old). Acclimate animals for at least five days in standard housing conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle).[9]

  • Fasting: Fast animals overnight prior to dosing, ensuring access to water.[9]

  • Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The volume administered should not exceed 2 mL/100g body weight for aqueous solutions.[7]

  • Dosing Procedure:

    • Start with a dose of 300 mg/kg (or select a starting dose based on any available in vitro data).

    • Administer the substance to a group of 3 rats by oral gavage.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note the time of onset, intensity, and duration of symptoms.

    • Record body weights before dosing and at days 7 and 14.

  • Stepwise Progression:

    • If no mortality occurs, dose the next group of 3 animals at a higher dose (e.g., 2000 mg/kg).

    • If mortality occurs in 2 or 3 animals, dose the next group at a lower dose (e.g., 50 mg/kg).

    • The procedure is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose.

  • Endpoint: Classification of the compound into a GHS toxicity category based on the observed outcomes.

Protocol 2: Pharmacokinetic Study in Mice
  • Animal Selection and Preparation: Use male C57BL/6 mice (8-10 weeks old). Acclimate for at least one week. Fast animals for 4 hours before dosing.

  • Dose Formulation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • PO Formulation: Suspend the compound in a vehicle like 0.5% CMC.

  • Dosing:

    • IV Group (n=3-4 mice): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4 mice): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples (~30 µL) from each mouse at predetermined time points.[12] A typical schedule might be:

      • IV: 5, 15, 30 min, 1, 2, 4, 8 hours.

      • PO: 15, 30 min, 1, 2, 4, 8, 24 hours.

    • Use a sparse sampling or composite design if serial bleeding is not feasible, or use a serial bleeding protocol from the submandibular vein.[12]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge at 2,000g for 10 minutes at 4°C to separate plasma.[13]

    • Store plasma samples at -80°C until analysis.[13]

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Animal Groups:

    • Divide Wistar rats (150-180 g) into at least four groups (n=6 per group):

      • Group I (Vehicle Control): Receives vehicle only.

      • Group II (Positive Control): Receives Indomethacin (10 mg/kg, PO).

      • Group III (Test Compound Low Dose): Receives this compound (e.g., 25 mg/kg, PO).

      • Group IV (Test Compound High Dose): Receives this compound (e.g., 50 mg/kg, PO).

  • Dosing: Administer the vehicle, indomethacin, or test compound orally 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Data Presentation

Table 1: Acute Oral Toxicity Observations (OECD 423)
Dose Group (mg/kg)Number of AnimalsMortality (within 48h)Mortality (2-14 days)Key Clinical Signs ObservedGHS Classification Outcome
30030/30/3No observable signs-
200031/30/3Lethargy, piloerection in one animalCategory 5 (Example)
Table 2: Summary of Pharmacokinetic Parameters
ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 1500 ± 120850 ± 95
Tmax (h) 0.08 (5 min)1.0 ± 0.25
AUC (0-t) (ngh/mL) 3200 ± 2504800 ± 410
AUC (0-inf) (ngh/mL) 3350 ± 2605100 ± 450
t½ (h) 2.5 ± 0.33.1 ± 0.4
Cl (L/h/kg) 0.6 ± 0.05-
Vd (L/kg) 2.1 ± 0.2-
Bioavailability (F%) -30.4%
Data are presented as mean ± SD and are hypothetical.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
Treatment Group (Dose)1 hour2 hours3 hours4 hours
Increase in Paw Volume (mL)
Vehicle Control0.45 ± 0.050.78 ± 0.070.95 ± 0.080.88 ± 0.06
Indomethacin (10 mg/kg)0.21 ± 0.030.35 ± 0.040.42 ± 0.050.38 ± 0.04
Test Compound (25 mg/kg)0.35 ± 0.040.58 ± 0.060.65 ± 0.070.61 ± 0.05
Test Compound (50 mg/kg)0.28 ± 0.030.45 ± 0.050.51 ± 0.060.47 ± 0.05
% Inhibition
Indomethacin (10 mg/kg)53.3%55.1%55.8%56.8%
Test Compound (25 mg/kg)22.2%25.6%31.6%30.7%
Test Compound (50 mg/kg)37.8%42.3%46.3%46.6%
Data are presented as mean ± SEM and are hypothetical. *p < 0.05 compared to Vehicle Control.

References

Application Notes and Protocols for the Quantification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in various matrices. The protocols are based on established analytical techniques for structurally similar oxadiazole derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. Oxadiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, drug metabolism research, quality control of pharmaceutical formulations, and toxicological assessments.

This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of organic molecules with a suitable chromophore. The 1,2,4-oxadiazole ring system typically provides sufficient UV absorbance for sensitive detection.[6][7][8]

Experimental Protocol

1.1. Sample Preparation

  • For Pharmaceutical Formulations (e.g., Tablets, Capsules):

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Dissolve the powder in a suitable solvent (e.g., acetonitrile, methanol) with the aid of sonication.

    • Dilute the solution to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated biological sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). Evaporate the eluent and reconstitute the residue in the mobile phase.[9][10]

1.2. HPLC-UV Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer like phosphate or acetate). A typical starting point is a 50:50 (v/v) mixture.[6][11]
Flow Rate 1.0 mL/min.[6]
Column Temperature 30 °C.
Injection Volume 10-20 µL.
UV Detection Wavelength to be determined by UV scan of the analyte (typically in the range of 220-280 nm for oxadiazoles).[6][11]

1.3. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.9950.998
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) < 15%< 5%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample (Formulation or Biological Matrix) extraction Extraction / Precipitation start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Inject into HPLC filtration->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex matrices.[12][13]

Experimental Protocol

2.1. Sample Preparation

Sample preparation methods are similar to those for HPLC-UV (protein precipitation and SPE). However, due to the higher sensitivity of LC-MS/MS, smaller sample volumes and greater dilution may be possible.

2.2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Conditions
LC System A UHPLC or HPLC system.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), likely in positive mode.
Column C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[14]
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile or methanol with 0.1% formic acid. A gradient elution is typically used.[14]
Flow Rate 0.2 - 0.5 mL/min.
Column Temperature 40 °C.[14]
Injection Volume 1 - 5 µL.
MS/MS Detection Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by direct infusion of a standard solution of the analyte.[13]

2.3. Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.990.999
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Accuracy (% Recovery) 85 - 115%97.2 - 103.5%
Precision (% RSD) < 15%< 7%
Matrix Effect 85 - 115%Within acceptable range

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Biological Matrix) extraction Protein Precipitation or SPE start->extraction reconstitution Evaporate and Reconstitute extraction->reconstitution injection Inject into LC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification and Confirmation data_acquisition->quantification

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the "acetone" moiety in the target compound's name, it is likely to be sufficiently volatile for GC-MS analysis.[15][16]

Experimental Protocol

3.1. Sample Preparation

  • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to an appropriate value and extract the analyte into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Concentrate the organic phase before injection.

  • Derivatization (Optional): If the compound exhibits poor chromatographic behavior, derivatization can improve volatility and peak shape. For ketones, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[17]

3.2. GC-MS Instrumentation and Conditions

ParameterRecommended Conditions
GC System A gas chromatograph with a split/splitless injector and a temperature-programmable oven.
Mass Spectrometer A single quadrupole or ion trap mass spectrometer.
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
Carrier Gas Helium at a constant flow rate of 1 mL/min.[18]
Injector Temperature 250 °C.
Oven Program Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Ionization Mode Electron Ionization (EI) at 70 eV.[15]
MS Detection Full scan mode for initial identification of characteristic ions, followed by Selected Ion Monitoring (SIM) for quantitative analysis.

3.3. Data Presentation: GC-MS Method Validation Parameters (Hypothetical)

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.990.997
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:13 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:110 ng/mL
Accuracy (% Recovery) 80 - 120%95.8 - 104.1%
Precision (% RSD) < 15%< 8%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization (Optional) extraction->derivatization injection Inject into GC derivatization->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization ms_detection MS Detection (Scan or SIM) ionization->ms_detection mass_spectrum Obtain Mass Spectrum ms_detection->mass_spectrum quantification Quantify using SIM mass_spectrum->quantification

Caption: Workflow for the quantification of this compound using GC-MS.

References

Application Notes and Protocols: Derivatization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The target molecule, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, possesses a reactive ketone functional group that serves as a versatile handle for chemical modification. This document provides detailed protocols for the derivatization of this ketone to generate a library of analogs for Structure-Activity Relationship (SAR) studies. The objective is to explore the chemical space around the acetone moiety to identify key structural features that modulate biological activity against a hypothetical kinase target, Kinase X.

Derivatization Strategies for SAR Studies

To build a comprehensive SAR profile, a variety of chemical transformations can be applied to the ketone group of this compound. The following sections detail the protocols for several key reactions.

Reductive Amination

Reductive amination is a robust method for converting ketones into amines.[1] This reaction allows for the introduction of a wide variety of substituents through the choice of the amine, enabling the exploration of steric and electronic effects on biological activity.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired primary or secondary amine (1.2 mmol) and acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction

The Grignard reaction allows for the introduction of alkyl, aryl, or vinyl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.[2] This modification significantly alters the steric bulk and lipophilicity of the molecule.

Experimental Protocol:

  • To a solution of the appropriate Grignard reagent (e.g., methylmagnesium bromide, 1.5 mmol in THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones, allowing for the extension of the carbon chain and the introduction of various functionalities.[3][4]

Experimental Protocol:

  • To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.2 mmol, solution in hexanes) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water (15 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Formation of Oximes and Hydrazones

The reaction of the ketone with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively.[5][6] These derivatives introduce hydrogen bond donors and acceptors, which can significantly impact target binding.

Experimental Protocol (General):

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the corresponding hydroxylamine or hydrazine derivative (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature or reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.

Hypothetical SAR Data for Kinase X Inhibition

The following tables present hypothetical biological data for the synthesized derivatives against a fictional Kinase X. The IC50 values are provided to illustrate how SAR data can be organized and interpreted.

Table 1: Reductive Amination Derivatives

Compound IDR1R2Kinase X IC50 (nM)
Parent -->10,000
RA-1 HMethyl5,200
RA-2 HPhenyl850
RA-3 H4-Fluorophenyl450
RA-4 HCyclohexyl1,200
RA-5 MethylMethyl7,800

Table 2: Grignard Reaction Derivatives

Compound IDRKinase X IC50 (nM)
GR-1 Methyl9,500
GR-2 Ethyl7,200
GR-3 Phenyl2,100

Table 3: Wittig Reaction Derivatives

Compound IDRKinase X IC50 (nM)
WR-1 H6,500
WR-2 Phenyl1,800

Table 4: Oxime and Hydrazone Derivatives

Compound IDXRKinase X IC50 (nM)
OH-1 OH3,500
OH-2 OMethyl4,100
OH-3 NH2,800
OH-4 NPhenyl950

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

G start This compound process1 process1 start->process1 1. Mix with Amine amine Primary/Secondary Amine amine->process1 reductant Sodium Triacetoxyborohydride process2 process2 reductant->process2 product Amine Derivative process1->process2 2. Add Reductant process2->product 3. Reaction

Reductive Amination Workflow.

G start This compound process1 process1 start->process1 1. Add Grignard Reagent grignard Grignard Reagent (R-MgX) grignard->process1 workup Aqueous Workup process2 process2 workup->process2 product Tertiary Alcohol Derivative process1->process2 2. Quench process2->product 3. Isolate

Grignard Reaction Workflow.

G phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide 1. Deprotonate base Strong Base base->ylide product Alkene Derivative ylide->product 2. React with Ketone start This compound start->product

Wittig Reaction Workflow.

Interpretation of SAR and Future Directions

  • Reductive Amination: Introduction of an aromatic ring (RA-2) significantly improves potency compared to a simple alkyl group (RA-1). Substitution on the phenyl ring with an electron-withdrawing group (RA-3) further enhances activity, suggesting a potential interaction with a specific sub-pocket of the kinase active site.

  • Grignard Reaction: Increasing the steric bulk and lipophilicity with a phenyl group (GR-3) appears to be favorable over smaller alkyl groups.

  • Wittig Reaction: Conversion of the carbonyl to an exocyclic double bond is tolerated, and the addition of a phenyl group (WR-2) improves activity, consistent with the trend observed in other series.

  • Oximes and Hydrazones: The formation of hydrazones (OH-3, OH-4) is generally more favorable than oximes (OH-1, OH-2). A phenyl-substituted hydrazone (OH-4) shows the best activity in this series, again highlighting the importance of an aromatic moiety.

These initial findings suggest that the region of the Kinase X active site that accommodates the modified acetone side chain is likely hydrophobic and can accommodate bulky aromatic groups. The enhanced potency of the fluorophenyl derivative (RA-3) suggests that specific electronic interactions may also play a role.

Future work should focus on a more systematic exploration of substituents on the aromatic rings introduced via reductive amination and the Wittig reaction. Additionally, a wider range of amines, including heterocyclic amines, should be explored in the reductive amination series. Co-crystallization of the most potent compounds with Kinase X would provide valuable structural information to guide further optimization.

References

Application Notes and Protocols for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides detailed protocols for a series of cell-based assays to characterize the potential anticancer activity of a novel compound, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (hereafter referred to as Compound OX-M3). These protocols are designed for researchers in drug discovery and development to assess the compound's cytotoxic effects, its impact on cell cycle progression and apoptosis, and to investigate its potential mechanism of action through a common signaling pathway.

Compound Information
  • Compound Name: this compound

  • Synonyms: 5-Acetonyl-3-methyl-1,2,4-oxadiazole, 1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-propanone[5]

  • CAS Number: 80196-64-1[5][6]

  • Molecular Formula: C₆H₈N₂O₂

  • Structure:

I. Cytotoxicity Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]

Experimental Protocol

  • Cell Culture:

    • Culture human colorectal carcinoma (HCT-116) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of Compound OX-M3 (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of Compound OX-M3. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Cell Viability of HCT-116 Cells Treated with Compound OX-M3

Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability
Vehicle Control 0.850 0.045 100
0.1 0.835 0.051 98.2
1 0.765 0.042 90.0
10 0.552 0.038 64.9
50 0.213 0.025 25.1
100 0.105 0.018 12.4

| Doxorubicin (10 µM) | 0.150 | 0.022 | 17.6 |

The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be calculated from this data using appropriate software.

II. Cell Cycle Analysis by Flow Cytometry

Principle

Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in each cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Experimental Protocol

  • Cell Treatment:

    • Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

    • After 24 hours, treat the cells with Compound OX-M3 at its IC₅₀ concentration (and a vehicle control) for 24 hours.

  • Cell Preparation and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[9]

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[11]

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[5]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Data Presentation

Cell Cycle Distribution of HCT-116 Cells after Treatment with Compound OX-M3

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.2 28.5 16.3

| Compound OX-M3 (IC₅₀) | 25.8 | 20.1 | 54.1 |

III. Apoptosis Detection by Annexin V-FITC/PI Staining

Principle

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[1] Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Experimental Protocol

  • Cell Treatment:

    • Seed and treat HCT-116 cells with Compound OX-M3 at its IC₅₀ concentration for 24 hours as described for the cell cycle analysis.

  • Staining Procedure:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC is detected in the FITC channel and PI in the phycoerythrin channel.

    • Quadrants are set to distinguish between:

      • Q1 (Annexin V-/PI+): Necrotic cells

      • Q2 (Annexin V+/PI+): Late apoptotic cells

      • Q3 (Annexin V-/PI-): Live cells

      • Q4 (Annexin V+/PI-): Early apoptotic cells

Data Presentation

Apoptotic Profile of HCT-116 Cells Treated with Compound OX-M3

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Vehicle Control 94.5 2.5 1.8 1.2

| Compound OX-M3 (IC₅₀) | 48.2 | 28.9 | 19.5 | 3.4 |

IV. Investigation of MAPK Signaling Pathway

Principle

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Western blotting can be used to assess the activation state of key proteins in this pathway, such as ERK1/2, by using antibodies specific to their phosphorylated (active) forms.[6]

Experimental Protocol

  • Cell Lysis:

    • Treat HCT-116 cells with Compound OX-M3 at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Relative Protein Expression in HCT-116 Cells

Treatment Time (hr) p-ERK/Total ERK Ratio
Vehicle Control 24 1.00
Compound OX-M3 (IC₅₀) 1 0.85
Compound OX-M3 (IC₅₀) 6 0.42

| Compound OX-M3 (IC₅₀) | 24 | 0.18 |

Visualizations

G Experimental Workflow for Compound OX-M3 cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A HCT-116 Cell Culture B Compound OX-M3 Treatment (Dose-Response) A->B C MTT Assay for Cytotoxicity B->C D Determine IC50 Value C->D E Treat cells with IC50 concentration D->E Use IC50 F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Signaling Pathway Analysis (Western Blot) E->H

Caption: Workflow for evaluating the anticancer properties of Compound OX-M3.

G Hypothetical Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Compound OX-M3 Compound->MEK

Caption: Proposed mechanism of Compound OX-M3 via MAPK pathway inhibition.

References

Application Notes and Protocols for the Formulation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (CAS 80196-64-1), a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. Derivatives of 1,2,4-oxadiazoles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Proper formulation is a critical step to ensure accurate and reproducible results in biological assays. These guidelines cover solubility assessment, stock solution preparation, and formulation strategies for both in vitro and in vivo testing, accompanied by illustrative experimental protocols and data.

Compound Information

  • IUPAC Name: 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one[5]

  • CAS Number: 80196-64-1[6]

  • Molecular Formula: C₆H₈N₂O₂[5]

  • Molecular Weight: 140.14 g/mol [5]

  • Structure:

While specific biological activities of this compound are not extensively documented in public literature, the 1,2,4-oxadiazole scaffold is a well-known pharmacophore.[4][7] This class of compounds has been reported to exhibit a range of biological effects, making this molecule a candidate for screening in various therapeutic areas.

Formulation Development Workflow

The following diagram outlines the general workflow for the formulation and biological evaluation of this compound.

G cluster_0 Formulation Development cluster_1 Biological Testing solubility Solubility Screening stock_prep Stock Solution Preparation solubility->stock_prep Select appropriate solvent formulation_opt Working Solution Formulation stock_prep->formulation_opt Dilute for assays invitro_cyto In Vitro Cytotoxicity Assay formulation_opt->invitro_cyto invitro_func In Vitro Functional Assay invitro_cyto->invitro_func Determine non-toxic conc. invivo_pk In Vivo Pharmacokinetic Study invitro_func->invivo_pk Promising in vitro activity invivo_eff In Vivo Efficacy Study invivo_pk->invivo_eff Favorable PK profile

Caption: A logical workflow for the formulation and tiered biological testing of a novel compound.

Experimental Protocols

Solubility Assessment

Objective: To determine the solubility of this compound in commonly used solvents for biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Spectrophotometer or HPLC

Protocol:

  • Prepare saturated solutions by adding an excess amount of the compound to 1 mL of each solvent in separate vials.

  • Incubate the vials at room temperature with constant agitation for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

Table 1: Illustrative Solubility Data

SolventSolubility (mg/mL)Observations
DMSO> 50Readily soluble
Ethanol25.3Soluble
PBS (pH 7.4)0.8Sparingly soluble
DMEM + 10% FBS1.2Slightly soluble
Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for serial dilutions.

Protocol:

  • Based on the solubility data, select a suitable solvent. DMSO is often the solvent of choice for initial in vitro screening.

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in the chosen solvent to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.4014 mg of the compound in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Objective: To prepare diluted solutions for treating cells in culture.

Protocol:

  • Thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the compound on a selected cell line.

Protocol:

  • Seed cells (e.g., A549, a human lung cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO).

  • Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Illustrative Cytotoxicity Data (A549 Cells, 48h)

Concentration (µM)% Cell Viability
0 (Vehicle)100
0.198.5
195.2
1080.1
5045.7
10015.3
IC₅₀ (µM) 48.2

Potential Signaling Pathway

Given the known anti-inflammatory and anticancer activities of some oxadiazole derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in these processes, such as the NF-κB pathway.[1][2]

G cluster_pathway Hypothetical NF-κB Signaling Pathway Modulation stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb_active Active NF-κB nfkb_ikb->nfkb_active IκB Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_expr Pro-inflammatory Gene Expression nucleus->gene_expr compound This compound compound->ikb_kinase Inhibition?

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion

The successful biological evaluation of this compound is contingent upon appropriate formulation. The protocols and illustrative data presented herein provide a framework for researchers to develop robust formulations for in vitro and subsequent in vivo studies. Due to its limited solubility in aqueous solutions, the use of co-solvents like DMSO is recommended for initial screenings, with careful attention to the final solvent concentration. Further formulation development may be necessary for in vivo applications to ensure adequate bioavailability and minimize toxicity.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,4-oxadiazole libraries. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] These protocols are designed to guide researchers in identifying novel hit compounds for various biological targets.

Introduction to High-Throughput Screening of 1,2,4-Oxadiazole Libraries

High-throughput screening (HTS) enables the rapid testing of large and diverse chemical libraries, such as those comprised of 1,2,4-oxadiazole derivatives, against specific biological targets to identify compounds with desired activity.[3][4] The versatility of the 1,2,4-oxadiazole ring system allows for the creation of libraries with broad chemical diversity, making them a valuable resource in drug discovery campaigns targeting various diseases, including cancer, inflammation, and infectious diseases.[1][2]

This document outlines protocols for three common HTS assay formats relevant to the screening of 1,2,4-oxadiazole libraries:

  • Biochemical Kinase Inhibition Assays: To identify compounds that inhibit the activity of specific protein kinases.

  • Cell-Based Reporter Gene Assays: To identify modulators of a specific signaling pathway.

  • Antimicrobial Whole-Cell Growth Inhibition Assays: To identify compounds with antibacterial activity.

Data Presentation: Quantitative HTS Data Summary

Effective data presentation is crucial for the interpretation and comparison of HTS results. The following tables provide templates for summarizing quantitative data from screening campaigns of 1,2,4-oxadiazole libraries.

Table 1: Representative HTS Performance Metrics. This table summarizes key performance indicators for different HTS assays. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[4][5] The hit rate is the percentage of compounds in the library that meet the predefined criteria for activity.[6]

Assay TypeTarget/PathwayLibrary SizeZ'-FactorHit Rate (%)
Kinase InhibitionEGFR10,0000.780.5
Reporter GeneFXR Antagonism5,0000.851.2
AntimicrobialS. aureus20,0000.650.8

Table 2: Hit Compound Profile from a Representative Kinase Inhibition Screen. This table presents data for selected hit compounds identified from a primary HTS, including their activity in the primary screen and confirmation of their potency through IC50 determination.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM)
OXA-001950.58
OXA-002881.2
OXA-003755.7
OXA-004920.9

Table 3: Hit Compound Profile from a Representative Reporter Gene Assay. This table shows data for hit compounds identified as antagonists of a nuclear receptor, with their efficacy in the primary screen and confirmed EC50 values.

Compound IDPrimary Screen (% Antagonism @ 10 µM)Confirmed EC50 (µM)
OXA-101722.5
OXA-102684.1
OXA-103811.8
OXA-104657.3

Table 4: Hit Compound Profile from a Representative Antimicrobial Screen. This table displays the minimum inhibitory concentration (MIC) for hit compounds identified in an antimicrobial screen against a specific bacterial strain.

Compound IDMIC against S. aureus (µg/mL)
OXA-2014
OXA-2028
OXA-2032
OXA-20416

Experimental Protocols

The following are detailed protocols for the high-throughput screening of 1,2,4-oxadiazole libraries.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., EGFR Kinase)

This protocol describes a luminescence-based assay to identify inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase activity. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 1,2,4-Oxadiazole compound library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

Methodology:

  • Compound Plating:

    • Dispense 50 nL of each compound from the 1,2,4-oxadiazole library into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Dispense 50 nL of DMSO into the negative control wells and 50 nL of Staurosporine (final concentration 1 µM) into the positive control wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution containing EGFR kinase in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing the Poly(Glu, Tyr) peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

    • Calculate the Z'-factor for each plate to assess assay quality.

    • Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Luciferase Reporter Gene Assay (e.g., FXR Antagonism)

This protocol describes a cell-based reporter assay to identify antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an FXR response element.

Materials:

  • HepG2 cells stably expressing an FXR-responsive luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • FXR agonist (e.g., GW4064)

  • 1,2,4-Oxadiazole compound library (10 mM in DMSO)

  • Positive control (e.g., known FXR antagonist)

  • Negative control (DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 384-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed HepG2-FXR-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Dispense 100 nL of each compound from the 1,2,4-oxadiazole library to the appropriate wells, resulting in a final concentration of 10 µM.

    • Add 100 nL of DMSO to the negative control and agonist control wells, and 100 nL of the positive control antagonist to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Add 10 µL of the FXR agonist GW4064 (at a concentration that gives ~80% of the maximal response, e.g., EC80) to all wells except the negative control wells. Add 10 µL of assay medium to the negative control wells.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent antagonism for each compound using the following formula: % Antagonism = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_agonist_control - Signal_neg_control))

    • Calculate the Z'-factor for each plate.

    • Identify hits as compounds that exhibit antagonism above a predefined threshold.

Protocol 3: Antimicrobial Whole-Cell Growth Inhibition Assay

This protocol describes a broth microdilution assay to screen a 1,2,4-oxadiazole library for compounds that inhibit the growth of bacteria, such as Staphylococcus aureus. Bacterial growth is measured by monitoring the optical density (OD) at 600 nm.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • 1,2,4-Oxadiazole compound library (10 mM in DMSO)

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

  • Sterile, clear, flat-bottom 384-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus into TSB and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB to an OD600 of approximately 0.001 (corresponding to ~1 x 10^5 CFU/mL).

  • Compound Plating:

    • Dispense 50 nL of each compound from the 1,2,4-oxadiazole library into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO into the negative control (growth) wells and 50 nL of Vancomycin (final concentration of 10 µg/mL) into the positive control (no growth) wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial culture to each well.

    • Cover the plates with a breathable seal or lid.

    • Incubate the plates for 18-24 hours at 37°C.

  • Growth Measurement:

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_pos_control) / (OD_neg_control - OD_pos_control))

    • Calculate the Z'-factor for each plate.

    • Identify hits as compounds that exhibit growth inhibition above a predefined threshold (e.g., >80%).

    • Determine the Minimum Inhibitory Concentration (MIC) for hit compounds by performing a dose-response experiment.

Mandatory Visualizations

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis plate Compound Library Plating (1,2,4-Oxadiazoles) incubation Incubation with Test Compounds plate->incubation reagents Reagent Preparation (Enzyme, Cells, etc.) reagents->incubation detection Signal Detection (Luminescence, Absorbance, etc.) incubation->detection qc Quality Control (Z'-Factor Calculation) detection->qc hit_id Hit Identification qc->hit_id confirmation Hit Confirmation (Dose-Response) hit_id->confirmation

Caption: General workflow for high-throughput screening of 1,2,4-oxadiazole libraries.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][7]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the reaction of an amidoxime with a β-keto ester. For this specific compound, the synthesis is typically achieved through the cyclocondensation of acetamidoxime with an acetoacetic acid ester , such as ethyl acetoacetate or methyl acetoacetate. The general process consists of two key stages: the initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[1][2]

Q2: Should I use a one-pot or a two-step procedure for the synthesis?

A2: Both one-pot and two-step procedures are effective, and the choice depends on your laboratory's capabilities and optimization goals.

  • Two-Step Protocols: These involve the initial preparation and isolation of the O-acylated amidoxime intermediate, which is then cyclized in a separate step.[1] This approach allows for the purification of the intermediate, which can sometimes lead to a cleaner final product. A common method for the cyclization step uses tetrabutylammonium fluoride (TBAF) in THF at room temperature.[3]

  • One-Pot Protocols: These are often more desirable in drug discovery for their efficiency.[1] A highly effective one-pot method involves reacting the amidoxime directly with the ester in a superbasic medium like NaOH/DMSO or KOH/DMSO at room temperature.[4] This avoids the need to isolate the intermediate, simplifying the process and potentially increasing overall throughput.[1]

Q3: What are the most common causes of low yield?

A3: Low yields can stem from several factors:

  • Incomplete Cyclization: The O-acylamidoxime intermediate may not fully convert to the final 1,2,4-oxadiazole.

  • Hydrolysis of Intermediate: The O-acylamidoxime intermediate can be susceptible to hydrolysis, cleaving back to the starting amidoxime, especially if water is present or during prolonged heating.[5]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical. Using a weak base or an inappropriate solvent can hinder both the acylation and cyclization steps.

  • Side Reactions: The β-keto ester starting material can participate in side reactions under certain conditions.

  • Purification Losses: The final product may be lost during workup and purification steps if not optimized.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, particularly the hydrolysis of the O-acylamidoxime intermediate, consider the following:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry, especially in two-step procedures or when using reagents sensitive to moisture.

  • Optimize Reaction Temperature: Many modern protocols favor room temperature reactions, which can reduce thermal decomposition and side reactions.[1] If heating is required, carefully control the temperature and reaction time.[5]

  • Choose a Robust Catalyst System: For the cyclization of O-acylamidoximes, fluoride ions (from TBAF) have been shown to be highly effective catalysts that can accelerate the reaction and improve yield.[3] In one-pot systems, a strong base like NaOH in an aprotic polar solvent like DMSO is very effective.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no conversion of starting materials (Acetamidoxime and Ethyl Acetoacetate) 1. Insufficient Base Strength/Concentration: The base is not strong enough to deprotonate the amidoxime for the initial acylation. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Reagent Quality: Degradation of starting materials or reagents.1. Switch to a stronger base system, such as NaOH or KOH in DMSO.[1] Ensure the correct stoichiometry of the base is used. 2. While many modern methods work at room temperature, gentle heating (e.g., to 80-90 °C) can sometimes improve conversion, but monitor for byproduct formation.[5] 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR).
Intermediate O-Acylamidoxime is formed but does not cyclize to the final product 1. Ineffective Cyclization Conditions: The conditions (e.g., base, temperature) are not suitable for the cyclodehydration step. 2. Steric Hindrance: Although less likely for this specific molecule, steric hindrance can sometimes slow down cyclization.1. If using a two-step method, introduce a catalyst like TBAF in THF for the cyclization step.[3] 2. If using a one-pot method with an inorganic base in DMSO, ensure sufficient reaction time (can be 4-24 hours).[4] 3. Consider microwave-assisted synthesis, which can dramatically shorten reaction times and drive the reaction to completion.[4][6]
Major byproduct identified as Acetamidoxime after the reaction 1. Hydrolysis of the O-Acylamidoxime Intermediate: This is a common side reaction, especially if the reaction is heated for too long or if aqueous workup conditions are too harsh.[5]1. Lower the reaction temperature. A room temperature protocol in NaOH/DMSO is often effective.[4] 2. Minimize exposure to water during the reaction. Use anhydrous solvents. 3. During workup, perform extractions quickly and avoid prolonged exposure to acidic or strongly basic aqueous layers.
Difficult Purification / Oily Product 1. Presence of Unreacted Starting Materials or Byproducts: Impurities can prevent the product from crystallizing. 2. Residual High-Boiling Solvent: Solvents like DMSO can be difficult to remove completely.1. Use column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the pure product. 2. For DMSO removal, dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with brine to remove residual DMSO.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the synthesis of 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.

MethodStarting MaterialsBase / CatalystSolventTemperatureTimeYield RangeReference(s)
One-Pot Amidoxime + EsterNaOHDMSORoom Temp.4-24 h11-90%[1][4]
Two-Step Cyclization O-AcylamidoximeTBAF (0.1–1.4 eq)THFRoom Temp.1-16 hHigh Efficiency[1][3]
One-Pot (Acyl Chloride) Amidoxime + Acyl ChlorideCs₂CO₃MeCN20 °C10-36 hGood to Excellent[7]
Microwave-Assisted Amidoxime + EsterK₂CO₃TolueneReflux (MW)ShortGood (70-79%)[4]
Eco-Friendly N-Protected Amino Acid + AmidoximeN/AAcetone/Water115 °C (MW)15 minHigh (83-89%)[6]

Visualized Workflows and Logic

Synthesis_Workflow cluster_one_pot One-Pot Protocol cluster_two_step Two-Step Protocol start Starting Materials: Acetamidoxime + Ethyl Acetoacetate one_pot_react React in NaOH / DMSO at Room Temp start->one_pot_react Efficient acylation Step 1: O-Acylation (e.g., with Acyl Chloride) start->acylation Controlled one_pot_workup Aqueous Workup & Purification one_pot_react->one_pot_workup final_product Final Product: 1-(3-Methyl-1,2,4-oxadiazol- 5-yl)acetone one_pot_workup->final_product isolation Isolate & Purify O-Acylamidoxime acylation->isolation cyclization Step 2: Cyclization (e.g., TBAF / THF) isolation->cyclization two_step_workup Workup & Purification cyclization->two_step_workup two_step_workup->final_product

Caption: Comparison of one-pot and two-step synthetic workflows.

Troubleshooting_Yield start Low Yield Observed check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc sm_present High amount of Starting Material? check_tlc->sm_present int_present Intermediate is the major spot/peak? sm_present->int_present No sol_sm Solution: - Increase base strength/amount - Use more forcing conditions (e.g., gentle heat, MW) - Check reagent purity sm_present->sol_sm Yes sol_int Solution: - Optimize cyclization step (e.g., add TBAF catalyst) - Increase reaction time - Switch to one-pot NaOH/DMSO int_present->sol_int Yes sol_hydrolysis Solution: - Use anhydrous conditions - Lower reaction temperature - Reduce reaction time int_present->sol_hydrolysis No (Starting Amidoxime re-formed)

Caption: A logic diagram for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: One-Pot Synthesis using NaOH/DMSO (Recommended)

This protocol is adapted from efficient, room-temperature methods for 1,2,4-oxadiazole synthesis.[1][4]

Materials:

  • Acetamidoxime

  • Ethyl acetoacetate (or methyl acetoacetate)

  • Sodium hydroxide (NaOH), pellets or powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add acetamidoxime (1.0 eq) and anhydrous DMSO (approx. 0.2 M concentration relative to the amidoxime).

  • Stir the mixture at room temperature until the acetamidoxime is fully dissolved.

  • Carefully add powdered sodium hydroxide (2.0 eq) to the solution. Stir for 10-15 minutes.

  • Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take between 4 to 24 hours to reach completion.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing a significant amount of cold deionized water (approx. 10x the volume of DMSO).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash them thoroughly with brine (2-3x) to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Two-Step Synthesis with TBAF-Catalyzed Cyclization

This protocol involves the isolation of the intermediate before cyclization.[1][3]

Step 2a: Synthesis of O-Acylamidoxime Intermediate

  • Dissolve acetamidoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or pyridine (1.2 eq).

  • Slowly add the acylating agent, which would be a reactive derivative of acetoacetic acid like acetoacetyl chloride (1.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an appropriate aqueous workup to remove the base and salts.

  • Dry, concentrate, and purify the intermediate O-acylamidoxime, typically by recrystallization or column chromatography.

Step 2b: TBAF-Catalyzed Cyclization

  • Dissolve the purified O-acylamidoxime intermediate (1.0 eq) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, typically a 1M solution in THF, 1.1 eq) to the mixture.

  • Stir at room temperature and monitor the reaction by TLC until the intermediate is consumed (typically 1-12 hours).

  • Once complete, concentrate the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound.

References

Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question Possible Cause Troubleshooting Steps
Q1: I am not getting any of my desired 3,5-disubstituted 1,2,4-oxadiazole product. What could be the issue? Incomplete activation of the carboxylic acid.- Ensure your coupling agent (e.g., EDC, CDI) is fresh and active. - Consider using a different coupling agent. For instance, carbonyldiimidazole (CDI) has been shown to be an appropriate activating agent in a NaOH/DMSO medium.[1] - Pre-activate the carboxylic acid with the coupling agent before adding the amidoxime.
Poor reactivity of the amidoxime or carboxylic acid.- Check the purity of your starting materials. - For poorly reactive starting materials, consider harsher reaction conditions such as higher temperatures or longer reaction times. However, be mindful of potential side reactions. - Microwave irradiation has been reported to significantly shorten reaction times and improve yields, especially for less reactive substrates.[2]
Inefficient cyclodehydration of the O-acylamidoxime intermediate.- The cyclodehydration step is often the rate-limiting step. Heating is typically required.[3] - Tetrabutylammonium fluoride (TBAF) is an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[4]
Q2: My reaction yield is consistently low. How can I improve it? Suboptimal reaction conditions.- Solvent: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, especially in base-mediated syntheses.[1][4] - Temperature: While some methods work at room temperature, heating is often necessary for the cyclodehydration step. Optimization of the temperature is crucial to balance reaction rate and side product formation. - Base: In base-mediated reactions, the choice and amount of base are critical. Inorganic bases like NaOH or KOH in DMSO have been shown to be effective.[1]
Cleavage of the O-acylamidoxime intermediate.- This is a major side reaction, especially under harsh basic or thermal conditions, leading back to the amidoxime and carboxylic acid.[3] - Milder reaction conditions, such as using TBAF at room temperature, can minimize this side reaction.[4]
Steric hindrance from bulky substituents.- Sterically hindered substrates may require longer reaction times or more potent activating agents.

Problem 2: Formation of Side Products and Impurities

Question Possible Side Product Mitigation Strategy
Q3: I am observing a significant amount of a side product that corresponds to the molecular weight of my starting amidoxime. What is happening? Hydrolysis or cleavage of the O-acylamidoxime intermediate.This is a common issue, particularly with prolonged heating or strong basic conditions.[3] - Reduce reaction temperature or time. - Use a milder catalyst for cyclization, such as TBAF.[4]
Q4: My final product is contaminated with unreacted carboxylic acid. How can I remove it? Incomplete reaction or use of excess carboxylic acid.- Ensure the reaction goes to completion using TLC or LC-MS monitoring. - Use a slight excess of the amidoxime to ensure full consumption of the carboxylic acid. - During workup, a basic wash (e.g., with aqueous sodium bicarbonate solution) can help remove unreacted acidic starting material.
Q5: I am seeing a byproduct that I suspect is a urea derivative. What is the source? Use of carbodiimide-based coupling agents (e.g., EDC, DCC).This is a known byproduct of these coupling agents. - Most urea byproducts are insoluble in common organic solvents and can be removed by filtration. - Purification by column chromatography is also effective.

Problem 3: Purification Challenges

Question Challenge Suggested Solution
Q6: My crude product is an oil and is difficult to purify by crystallization. The product may have a low melting point or be amorphous.- Attempt purification by column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is a good starting point.
Q7: I am having trouble separating my product from the urea byproduct after using EDC. The urea byproduct may have similar polarity to the desired product.- If filtration is not effective, careful column chromatography is required. Running the column with a solvent system that provides good separation on a TLC plate is recommended.
Q8: My final compound is water-soluble, making extraction difficult. The presence of polar functional groups on the substituents.- If the product is sufficiently non-volatile, removal of the aqueous solvent under reduced pressure may be an option. - Lyophilization can be used to isolate water-soluble solids. - Consider using a different workup procedure that avoids aqueous extraction if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles?

The most widely used method is the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or ester), which proceeds via an O-acylamidoxime intermediate that then undergoes cyclodehydration.[3][5][6]

Q2: What are the key steps in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid?

The synthesis typically involves three main steps:

  • Activation of the carboxylic acid: This is usually done with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI).

  • Formation of the O-acylamidoxime intermediate: The activated carboxylic acid reacts with the amidoxime.

  • Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of water to form the 1,2,4-oxadiazole ring. This step often requires heat.

Q3: Can I perform the synthesis as a one-pot reaction?

Yes, several one-pot procedures have been developed to streamline the synthesis and avoid the isolation of the O-acylamidoxime intermediate.[2][4] These methods often employ specific solvent systems (like NaOH/DMSO) or catalysts that promote both the acylation and cyclization steps in the same reaction vessel.[1][4]

Q4: What is the role of tetrabutylammonium fluoride (TBAF) in the synthesis?

TBAF is a mild and efficient catalyst for the cyclodehydration of O-acylamidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles.[7] It allows the reaction to proceed at room temperature, which can be advantageous for sensitive substrates and helps to minimize side reactions.[4][7]

Q5: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

The electronic nature of the substituents on both the amidoxime and the carboxylic acid can influence the reaction rate and yield. Electron-withdrawing groups on the carboxylic acid can make it more reactive towards acylation. Conversely, electron-donating groups on the amidoxime can increase its nucleophilicity. The specific effects can vary depending on the reaction conditions.

Data Presentation

Table 1: Comparison of Coupling Agents for the Synthesis of a 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole Derivative

EntryCoupling AgentBaseSolventTime (h)Yield (%)Reference
1EDC·HClSodium AcetateEthanol341[8]

Note: This table is intended to be illustrative. Direct comparison of yields across different studies should be done with caution due to variations in substrates and reaction conditions.

Table 2: Selected Examples of 3,5-Disubstituted 1,2,4-Oxadiazoles Synthesized via a One-Pot Procedure

EntryR1R2MethodYield (%)Reference
1Phenyl4-Methoxyphenylgem-dibromomethylarene with amidoxime~90[2]
24-ChlorophenylHgem-dibromomethylarene with amidoxime~90[2]
3PhenylMethylAmidoxime and ester in NaOH/DMSO11-90[2]
44-MethylphenylPhenylAmidoxime and ester in NaOH/DMSO11-90[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione using EDC·HCl [8]

  • To a solution of 1-(4-(N'-hydroxycarbamimidoyl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (500 mg, 0.0017 mol) and 4-methoxybenzoic acid (258 mg, 0.0017 mol) in ethanol, add EDC·HCl (418 mg, 0.00269 mol) and sodium acetate (83 mg, 0.0017 mol).

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the pure compound.

Protocol 2: General Procedure for Parallel Synthesis of 1,2,4-Oxadiazoles using CDI [9]

  • To a solution of a carboxylic acid (1 equivalent) in a suitable solvent (e.g., THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.

  • Add the appropriate benzamidoxime (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the reaction is complete.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be purified by simple liquid-liquid extraction and filtration, or by column chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: O-Acylamidoxime Formation cluster_step3 Step 3: Cyclodehydration A Carboxylic Acid C Activated Carboxylic Acid A->C Activation B Coupling Agent (e.g., EDC, CDI) B->C E O-Acylamidoxime Intermediate C->E Acylation D Amidoxime D->E F 3,5-Disubstituted 1,2,4-Oxadiazole E->F Heat or Catalyst (e.g., TBAF)

Caption: General experimental workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

troubleshooting_logic Start Low or No Product Yield? CheckReagents Check Purity and Activity of Starting Materials and Reagents Start->CheckReagents Yes Success Improved Yield Start->Success No OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature, Base) CheckReagents->OptimizeConditions SideReaction Check for Side Reactions (e.g., Intermediate Cleavage) OptimizeConditions->SideReaction Failure Problem Persists OptimizeConditions->Failure ChangeMethod Consider Alternative Method (e.g., Microwave, Different Catalyst) ChangeMethod->Success SideReaction->ChangeMethod No MilderConditions Use Milder Conditions (e.g., Room Temp, TBAF) SideReaction->MilderConditions Yes MilderConditions->Success

Caption: Troubleshooting logic for addressing low product yield in 1,2,4-oxadiazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.

Troubleshooting Guide

Issue: The compound this compound is not dissolving in my desired aqueous buffer.

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: this compound, like many heterocyclic compounds, may have limited solubility in neutral aqueous solutions.

    • Solution 1: Co-solvent System. Introduce a water-miscible organic solvent to increase the polarity of the solvent system.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.

    • Solution 2: pH Adjustment. The oxadiazole ring system contains nitrogen atoms that can be protonated at acidic pH. Altering the pH of the buffer may increase the solubility of the compound.[3] Experiment with buffers ranging from acidic to basic pH to identify the optimal solubility range.

    • Solution 3: Use of Excipients. Employ solubilizing agents such as cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[3][4]

Issue: The compound precipitates out of solution upon dilution or temperature change.

Possible Causes and Solutions:

  • Supersaturation and Metastability: The initial dissolution may have created a supersaturated, thermodynamically unstable solution.

    • Solution 1: Determine Thermodynamic Solubility. Conduct experiments to find the equilibrium (thermodynamic) solubility to ensure you are working within a stable concentration range.[5]

    • Solution 2: Formulation with Stabilizers. For metastable formulations, the use of precipitation inhibitors can be explored.[6]

Issue: I am observing inconsistent results in my biological assays.

Possible Causes and Solutions:

  • Compound Precipitation in Assay Media: The compound may be precipitating in the complex biological media, leading to variable effective concentrations.

    • Solution 1: Pre-dissolution in an appropriate solvent. Ensure the compound is fully dissolved in a suitable solvent like DMSO before adding it to the assay media.

    • Solution 2: Kinetic Solubility Assessment. Perform kinetic solubility assays in your specific assay buffer to understand the solubility behavior over the time course of your experiment.[7]

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: Based on available data, the key properties are summarized below.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂[6]
Molecular Weight140.14 g/mol [6]
XLogP3-AA0.2[6]
Topological Polar Surface Area56 Ų[6]
Hydrogen Bond Acceptor Count4[6]
Rotatable Bond Count2[6]

Q2: What is a good starting point for solvent screening for this compound?

A2: A good starting point is to test a range of solvents with varying polarities. Based on the structure and properties, we recommend screening the following solvents. The estimated solubility is based on general principles for similar heterocyclic compounds and should be experimentally verified.

SolventEstimated Solubility Range (at 25°C)Notes
Water< 1 mg/mLPoorly soluble.
Phosphate Buffered Saline (PBS) pH 7.4< 1 mg/mLSimilar to water; likely poor solubility.
Ethanol1-10 mg/mLModerate solubility expected.
Acetone10-50 mg/mLGood solubility is likely. A study on a similar oxadiazole derivative showed good solubility in acetone.[8]
Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh solubility is expected.
Polyethylene Glycol 400 (PEG 400)> 50 mg/mLHigh solubility is expected; useful for in vivo formulations.

Q3: How can I improve the aqueous solubility of this compound for in vitro assays?

A3: For in vitro assays, a common and effective method is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <1%).

Q4: Are there any other advanced techniques to enhance solubility for formulation development?

A4: Yes, for more advanced formulation development, you can consider techniques such as:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[9]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy and improve solubility.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the approximate solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Method:

  • Prepare stock solutions of the compound in DMSO, Ethanol, and PEG 400 at a high concentration (e.g., 50 mg/mL).

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v of co-solvent in water).

  • Add an excess amount of the solid compound to a known volume of each co-solvent mixture.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

Protocol 2: pH-Dependent Solubility Assay

Objective: To assess the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Orbital shaker

  • pH meter

  • Filtration device (e.g., 0.22 µm syringe filters)

  • HPLC or UV-Vis spectrophotometer

Method:

  • Add an excess amount of the solid compound to a known volume of each buffer solution.

  • Place the samples on an orbital shaker at a constant temperature (e.g., 37°C) for 48 hours to reach equilibrium.

  • Measure the final pH of each solution to ensure it has not significantly changed.

  • Filter the samples to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Protocol 3: Cyclodextrin Complexation

Objective: To enhance the aqueous solubility of this compound using cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Analytical balance

Method:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Stir the mixtures at room temperature for 24-48 hours.

  • After equilibration, centrifuge or filter the solutions to remove undissolved compound.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate. A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of HP-β-CD.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_screening Solubility Screening cluster_enhancement Solubility Enhancement cluster_goal Desired Outcome start Poor aqueous solubility of This compound cosolvent Co-solvent Screening (DMSO, EtOH, PEG 400) start->cosolvent Initial approach ph pH-Dependent Solubility Assay start->ph Alternative approach cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin If solubility is still low end Soluble formulation for in vitro / in vivo studies cosolvent->end If successful ph->cyclodextrin If solubility is still low ph->end If successful solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion For further optimization cyclodextrin->end nanosuspension Nanosuspension solid_dispersion->nanosuspension Advanced formulation nanosuspension->end

Caption: A decision-making workflow for addressing solubility issues.

signaling_pathway_analogy cluster_formulation Formulation Strategy Compound Insoluble Compound (Solid State) Dissolved Dissolved Compound (in solution) Compound->Dissolved Solubilization Target Biological Target Interaction Dissolved->Target Bioavailability CoSolvent Co-solvent CoSolvent->Dissolved pH_Adjust pH Adjustment pH_Adjust->Dissolved Cyclodextrin Cyclodextrin Cyclodextrin->Dissolved

Caption: The relationship between solubilization and biological activity.

References

identifying and removing impurities from 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.

Troubleshooting Guide

Encountering unexpected results during the purification and analysis of this compound can be a common challenge. This guide provides a structured approach to troubleshoot and resolve frequently encountered issues.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction, presence of unreacted starting materials (e.g., acetamidoxime, acetoacetic acid derivatives).Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending reaction time or optimizing temperature.
Formation of side-products due to non-optimal reaction conditions.Adjust reaction parameters such as temperature, solvent, and catalyst. A common synthesis involves the cyclodehydration of an intermediate; ensure the dehydrating agent is active and used in the correct stoichiometry.
Presence of Multiple Spots on TLC Contamination with starting materials or by-products.Perform column chromatography to separate the desired product from impurities. Select a solvent system with appropriate polarity to achieve good separation.
Degradation of the product.Check the stability of the compound under the current storage and experimental conditions. Store in a cool, dark, and dry place.
Unexpected Peaks in NMR Spectrum Residual solvent from purification (e.g., ethyl acetate, hexane, methanol).Dry the sample under high vacuum for an extended period. Identify characteristic solvent peaks in the NMR spectrum.
Presence of isomeric impurities or by-products from the synthesis.Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of impurities. Compare the spectrum with literature data for related 1,2,4-oxadiazole derivatives.[1]
Broad or Tailing Peaks in HPLC Inappropriate mobile phase or column for the compound.Optimize the HPLC method by adjusting the mobile phase composition (e.g., acetonitrile/water ratio, pH).[2] Use a C18 column for reverse-phase chromatography.[2]
Column overloading.Reduce the concentration of the injected sample.
Difficulty in Recrystallization Incorrect solvent choice.Perform a solvent screen to identify a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Presence of oily impurities hindering crystal formation.Purify the crude product by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Common impurities often stem from the starting materials and synthetic route. For 1,2,4-oxadiazoles, syntheses frequently involve the reaction of an amidoxime with a carboxylic acid derivative. Therefore, potential impurities include:

  • Unreacted acetamidoxime.

  • Unreacted acetoacetic acid or its activated form (e.g., acyl chloride, ester).

  • By-products from the cyclization reaction.

  • Solvents used in the reaction and work-up.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities that have distinct NMR signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the effectiveness of a purification step.[3][4]

Q3: What is a recommended general procedure for the purification of crude this compound?

A3: A two-step purification process is often effective:

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution with a mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.

  • Recrystallization: After column chromatography, dissolve the semi-pure product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane). Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.

Experimental Protocols

Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of the crude product.

StepProcedure
1. Slurry Preparation Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
2. Column Packing Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
4. Elution Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate).
5. Fraction Collection Collect fractions and monitor them by TLC to identify those containing the pure product.
6. Solvent Evaporation Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

impurity_identification_workflow cluster_analysis Analysis of Crude Product cluster_purification Purification Strategy cluster_final_purity Final Purity Confirmation crude_product Crude this compound analytical_techniques Analytical Techniques (TLC, HPLC, NMR, MS) crude_product->analytical_techniques purity_assessment Purity Assessment analytical_techniques->purity_assessment purification_method Select Purification Method (e.g., Column Chromatography) purity_assessment->purification_method execute_purification Execute Purification purification_method->execute_purification collect_fractions Collect & Analyze Fractions execute_purification->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure final_analysis Final Purity Analysis (HPLC, NMR) combine_pure->final_analysis pure_product Pure Product (>95%) final_analysis->pure_product

Caption: Workflow for impurity identification and removal.

impurity_sources cluster_impurities Potential Impurity Sources synthesis Synthesis of This compound starting_materials Unreacted Starting Materials synthesis->starting_materials side_products Reaction Side-Products synthesis->side_products reagents Excess Reagents/ Catalysts synthesis->reagents solvents Residual Solvents synthesis->solvents

Caption: Potential sources of impurities during synthesis.

References

troubleshooting poor reproducibility in bioassays with 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in bioassays utilizing 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous bioassay buffers?

A1: The 1,2,4-oxadiazole ring is generally known to be stable in aqueous media, even in the presence of strong acids.[1] However, the overall stability of the compound can be influenced by the specific buffer composition, pH, and temperature. We recommend preparing fresh solutions of the compound for each experiment to minimize potential degradation over time. For long-term storage, aliquoting in an appropriate organic solvent and storing at -20°C or -80°C is advisable.

Q2: Are there known liabilities or common interference issues with 1,2,4-oxadiazole-containing compounds in bioassays?

A2: While the 1,2,4-oxadiazole core is considered metabolically stable, like many heterocyclic compounds, it has the potential to interfere with certain assay technologies.[2] Potential issues could include autofluorescence or non-specific interactions with assay components. It is crucial to run appropriate vehicle and compound-only controls to identify and mitigate any such interference.

Q3: How should I prepare my stock solutions of this compound?

A3: Due to its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and acetone. For cell-based assays, preparing a high-concentration stock solution in 100% DMSO is a common practice. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. It is recommended to keep the final DMSO concentration in the assay consistent across all wells and generally below 0.5% to avoid solvent-induced cellular stress.

Q4: What are the most critical factors to control for ensuring high reproducibility in my bioassays with this compound?

A4: Several factors are critical for ensuring reproducibility in any bioassay.[3][4][5] For experiments with this compound, we recommend paying close attention to:

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[6][7]

  • Reagent Consistency: Use the same lot of reagents, including media, serum, and the compound itself, for the duration of a study to minimize variability.[4]

  • Standardized Protocols (SOPs): Adhere strictly to detailed and standardized operating procedures for all experimental steps, from cell seeding to data analysis.[4]

  • Instrument Calibration: Regularly calibrate all equipment, such as pipettes and plate readers, to ensure accuracy and precision.[4]

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Experiments

High variability in potency values is a common issue in bioassays. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated liquid handler for consistent cell distribution. Perform cell counts to verify density.
Cell Passage Number Drift Establish a specific range of passage numbers for your experiments and do not deviate. Regularly thaw new vials of cells to avoid genetic drift.[7]
Variability in Compound Plate Preparation Prepare a master mix of the compound at the highest concentration and perform serial dilutions. Use fresh dilution plates for each experiment.
Edge Effects on Microplates Avoid using the outer wells of the microplate, or fill them with sterile buffer or media to create a humidity barrier. Ensure proper plate sealing to prevent evaporation.
Inconsistent Incubation Times Strictly adhere to the specified incubation times for compound treatment and assay development steps.
Issue 2: Poor Signal-to-Background Ratio or High Background Signal

A low signal-to-background ratio can mask the biological effects of the compound.

Potential Cause Recommended Solution
Autofluorescence of the Compound Run a compound-only control (no cells) to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., luminescence instead of fluorescence).[8]
Media Components Causing Interference Phenol red and certain serum components can contribute to background signals. Consider using phenol red-free media and heat-inactivated serum, or perform the final assay steps in a simplified buffer like PBS.[8]
Suboptimal Reagent Concentrations Titrate critical assay reagents, such as antibodies or substrates, to determine the optimal concentrations that provide the best signal-to-background ratio.
Reader Settings Not Optimized Optimize the gain, focal height, and number of flashes on the microplate reader for your specific assay plate and signal intensity.[8]

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in serum-free medium to create 2X working solutions.

  • Compound Treatment: Remove the growth medium from the cells and add 100 µL of the 2X compound working solutions to the respective wells. Include vehicle control (e.g., 0.2% DMSO in medium) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts for troubleshooting and experimental design.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Health\n(Passage, Viability) Cell Health (Passage, Viability) Cell Culture->Cell Health\n(Passage, Viability) Compound Preparation Compound Preparation Cell Seeding->Compound Preparation Seeding Density\nEdge Effects Seeding Density Edge Effects Cell Seeding->Seeding Density\nEdge Effects Solubility\nDilution Accuracy Solubility Dilution Accuracy Compound Preparation->Solubility\nDilution Accuracy Compound Treatment Compound Treatment Assay Incubation Assay Incubation Compound Treatment->Assay Incubation Signal Detection Signal Detection Assay Incubation->Signal Detection Reader Settings\nAssay Interference Reader Settings Assay Interference Signal Detection->Reader Settings\nAssay Interference Data Acquisition Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Result Interpretation Result Interpretation Data Analysis->Result Interpretation Normalization\nOutlier Removal Normalization Outlier Removal Data Analysis->Normalization\nOutlier Removal End End Result Interpretation->End Start Start Start->Cell Culture

Caption: A workflow diagram highlighting critical points for quality control in a typical bioassay.

G High Variability High Variability Inconsistent Cell State Inconsistent Cell State High Variability->Inconsistent Cell State Biological Procedural Errors Procedural Errors High Variability->Procedural Errors Technical Compound-Related Issues Compound-Related Issues High Variability->Compound-Related Issues Chemical Passage Number Passage Number Inconsistent Cell State->Passage Number Cell Health Cell Health Inconsistent Cell State->Cell Health Pipetting Inaccuracy Pipetting Inaccuracy Procedural Errors->Pipetting Inaccuracy Timing Deviations Timing Deviations Procedural Errors->Timing Deviations Inconsistent Reagents Inconsistent Reagents Procedural Errors->Inconsistent Reagents Precipitation Precipitation Compound-Related Issues->Precipitation Degradation Degradation Compound-Related Issues->Degradation

Caption: A logic diagram illustrating potential root causes of high variability in bioassay results.

G Ligand Ligand Receptor Receptor Ligand->Receptor Activates Kinase A Kinase A Receptor->Kinase A Phosphorylates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Compound 1-(3-Methyl-1,2,4- oxadiazol-5-yl)acetone Compound->Kinase A Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an inhibitor compound.

References

Technical Support Center: Stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in aqueous solution. The pH of the solution is outside the optimal stability range.Adjust the pH of the solution to a range of 3-5, where 1,2,4-oxadiazole derivatives exhibit maximum stability.[1]
Compound degradation in non-aqueous solvents. Presence of proton donors (e.g., residual water) in the solvent.Use dry solvents, such as dry acetonitrile, to minimize degradation, especially under neutral or basic conditions.[1]
Inconsistent results in stability assays. The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Precipitation of the compound from solution. Poor solubility of the compound in the chosen solvent system.Consider using a co-solvent system, such as acetonitrile-water, to improve solubility while maintaining a suitable pH.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for 1,2,4-oxadiazole derivatives involves the opening of the oxadiazole ring. This can be initiated by either acidic or basic conditions. At low pH, the nitrogen at position 4 (N-4) of the oxadiazole ring gets protonated, which makes the adjacent carbon susceptible to nucleophilic attack, leading to ring opening.[1] At high pH, direct nucleophilic attack on the same carbon occurs, followed by proton capture from a proton donor like water, which also results in ring cleavage.[1]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: Based on studies of similar 1,2,4-oxadiazole derivatives, the optimal pH range for stability is between 3 and 5.[1] Both strongly acidic and alkaline conditions have been shown to increase the rate of degradation.[1]

Q3: How does the choice of solvent affect the stability of the compound?

A3: The presence of proton donors in the solvent can significantly impact stability, particularly at higher pH. In the absence of a proton donor, such as in dry acetonitrile, the anionic intermediate formed during nucleophilic attack can revert to the parent compound, thus enhancing stability.[1] Therefore, for non-aqueous applications, using anhydrous solvents is recommended.

Q4: Are there any general handling and storage recommendations to enhance stability?

A4: To enhance stability, it is recommended to store the compound in a cool, dry place, protected from light. For solutions, prepare them fresh when possible. If stock solutions are required, store them at low temperatures (e.g., -20°C or -80°C) in a suitable anhydrous solvent or a buffered aqueous solution within the optimal pH range of 3-5.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[2][3][4] This typically involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress and then analyzing the samples at different time points using a stability-indicating analytical method, such as RP-HPLC.[2][3][4]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent system.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at a specified temperature (e.g., 60°C).[4]

    • Alkaline Hydrolysis: Add 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C).[4]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[4]

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).[4]

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light.

  • Time Points and Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Visualizations

G cluster_acid Low pH Degradation cluster_base High pH Degradation A1 1,2,4-Oxadiazole Ring A2 Protonation at N-4 A1->A2 A3 Nucleophilic Attack A2->A3 A4 Ring Opening A3->A4 B1 1,2,4-Oxadiazole Ring B2 Nucleophilic Attack B1->B2 B3 Anionic Intermediate B2->B3 B4 Proton Capture (from H2O) B3->B4 B5 Ring Opening B4->B5 G start Start: Compound Solution stress Apply Stress Conditions start->stress acid Acidic (e.g., 0.1N HCl) stress->acid base Basic (e.g., 0.1N NaOH) stress->base oxidative Oxidative (e.g., 3% H2O2) stress->oxidative thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Vis light) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation analysis->data

References

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 1,2,4-oxadiazoles from nitriles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate issues in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,2,4-oxadiazoles from nitriles, and what are the key intermediates?

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles from nitriles involves a multi-step process.[1][2] The nitrile is first converted to an amidoxime by reaction with hydroxylamine. This intermediate is then acylated with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an O-acylamidoxime. The final step is a cyclodehydration of the O-acylamidoxime to yield the 1,2,4-oxadiazole ring.[1]

Synthesis_Workflow Nitrile Nitrile (R-CN) Amidoxime Amidoxime Nitrile->Amidoxime Hydroxylamine O_Acylamidoxime O-Acylamidoxime Amidoxime->O_Acylamidoxime Carboxylic Acid Derivative Oxadiazole 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole Cyclodehydration

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from nitriles.

Q2: What are the primary side reactions to be aware of during the synthesis of 1,2,4-oxadiazoles from nitriles?

Researchers may encounter several side reactions that can lower the yield and complicate the purification of the desired 1,2,4-oxadiazole. The most common side reactions include:

  • Cleavage of the O-acylamidoxime intermediate: This is often a major side reaction, leading back to the amidoxime and the corresponding carboxylic acid, particularly under harsh cyclodehydration conditions.[1]

  • Boulton-Katritzky Rearrangement: This thermal rearrangement can lead to the formation of other heterocyclic systems, such as 1,2,3-triazoles or 1,2,4-triazoles, depending on the substituents.[2]

  • Dimerization of Nitrile Oxides: In syntheses that proceed via a nitrile oxide intermediate (e.g., 1,3-dipolar cycloaddition), dimerization can occur to form 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides.

Troubleshooting Guides

Issue 1: Low yield of 1,2,4-oxadiazole with the starting amidoxime being recovered.

This issue is often indicative of the cleavage of the O-acylamidoxime intermediate during the cyclodehydration step.

Diagnosis:

  • TLC/LC-MS Analysis: Compare the reaction mixture to the standards of the starting amidoxime and the carboxylic acid used for acylation. The presence of these starting materials along with the desired product and the O-acylamidoxime intermediate suggests cleavage is occurring.

Troubleshooting Protocol:

  • Optimize Cyclodehydration Conditions:

    • Temperature: High temperatures can promote the cleavage of the O-acylamidoxime. If possible, perform the cyclodehydration at a lower temperature for a longer duration. Room temperature cyclization using a superbase system like MOH/DMSO (where M = Li, Na, K) has been shown to be effective and can prevent the decomposition of heat-labile products.

    • Catalyst/Reagent: The choice of dehydrating agent is critical. For thermally sensitive substrates, milder reagents should be employed. The use of tetrabutylammonium fluoride (TBAF) as a catalyst at room temperature can be effective.

  • Experimental Protocol for Mild Cyclodehydration:

    • Materials: O-acylamidoxime, dry tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) (1 M solution in THF).

    • Procedure:

      • Dissolve the O-acylamidoxime in dry THF.

      • Add a catalytic amount of TBAF (e.g., 0.1 equivalents) to the solution at room temperature.

      • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

      • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Quantitative Data on Side Product Formation:

The following table summarizes the conversion of various DNA-conjugated O-acylamidoximes to the corresponding 1,2,4-oxadiazoles, with the primary side product being the cleaved amidoxime.[1]

EntryR¹ GroupR² GroupConversion to 1,2,4-Oxadiazole (%)
14-CF₃-Ph4-MeO-Ph92
24-CF₃-PhMe85
34-F-Ph4-MeO-Ph90
44-F-PhMe88
5Thiophene4-MeO-Ph51
6ThiopheneMe65

Data adapted from a study on DNA-conjugated substrates, where cleavage of the O-acylamidoxime was the major side-product.[1]

Cleavage_Side_Reaction O_Acylamidoxime O-Acylamidoxime Oxadiazole Desired 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole Cyclodehydration (Desired) Cleavage_Products Cleavage Byproducts: Amidoxime + Carboxylic Acid O_Acylamidoxime->Cleavage_Products Cleavage (Side Reaction)

Caption: Competing pathways of cyclodehydration and cleavage of the O-acylamidoxime.

Issue 2: Formation of an unexpected isomeric byproduct.

The formation of an isomer of the desired 1,2,4-oxadiazole, such as a 1,2,3-triazole or a 1,2,4-triazole, is often due to a Boulton-Katritzky rearrangement.[2]

Diagnosis:

  • Spectroscopic Analysis: The mass of the byproduct will be identical to the desired product. Detailed NMR (¹H, ¹³C, HMBC, HSQC) and IR spectroscopy will be necessary to elucidate the structure of the unexpected isomer.

Troubleshooting Protocol:

  • Control Reaction Temperature: The Boulton-Katritzky rearrangement is a thermal process.[2] Running the reaction at the lowest possible temperature that still allows for the formation of the desired product can minimize this rearrangement.

  • Solvent Selection: The polarity of the solvent can influence the rate of the rearrangement. It is advisable to screen different solvents (e.g., toluene, DMF, dioxane) to find one that disfavors the rearrangement.

  • pH Control: The Boulton-Katritzky rearrangement can be influenced by both acidic and basic conditions. Maintaining a neutral pH during the reaction and workup, if the reaction chemistry allows, can help to suppress this side reaction.

Boulton_Katritzky_Rearrangement Oxadiazole Substituted 1,2,4-Oxadiazole Rearrangement_Products Rearrangement Byproducts: 1,2,3-Triazoles, 1,2,4-Triazoles, etc. Oxadiazole->Rearrangement_Products Thermal Rearrangement (Boulton-Katritzky)

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Oxadiazole Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on strategies to mitigate cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: My oxadiazole derivative is showing high cytotoxicity in both cancer and normal cell lines. How can I improve its selectivity?

A1: Achieving cancer cell-specific cytotoxicity is a common challenge. Here are several strategies to consider:

  • Structural Modification (SAR): The structure-activity relationship (SAR) is a critical factor. Minor modifications to the oxadiazole core or its substituents can significantly alter selectivity. For instance, the addition of certain functional groups can modulate the compound's interaction with cellular targets that are overexpressed in cancer cells. Some studies suggest that the introduction of specific heterocyclic moieties can enhance anti-cancer activity while maintaining lower toxicity in normal cells.

  • Targeting Cancer-Specific Pathways: Focus on inhibiting signaling pathways that are hyperactive in cancer cells but less critical for normal cell survival. Oxadiazole derivatives have been shown to target pathways like EGFR and PI3K/Akt/mTOR, which are often dysregulated in cancer.[1] By designing derivatives that selectively inhibit components of these pathways, you can increase the therapeutic window.

  • Formulation Strategies: Encapsulating the oxadiazole derivative in a nanoparticle or liposomal formulation can improve its pharmacokinetic profile and enable targeted delivery to tumor tissues, thereby reducing systemic toxicity to normal cells.[2]

Q2: I am observing significant apoptosis in my normal cell line control. How can I confirm if this is a true apoptotic event and not necrosis?

A2: It is crucial to differentiate between apoptosis and necrosis to understand the mechanism of cytotoxicity. We recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Annexin V+/PI- cells: Early apoptotic cells.

  • Annexin V+/PI+ cells: Late apoptotic or necrotic cells.

  • Annexin V-/PI+ cells: Necrotic cells.

  • Annexin V-/PI- cells: Live cells.

This dual staining method allows for a clear distinction between the different modes of cell death.[3][4][5]

Q3: What are some common mechanisms by which oxadiazole derivatives induce cytotoxicity, and how can this knowledge be used to reduce off-target effects?

A3: Oxadiazole derivatives exert their cytotoxic effects through various mechanisms, including:

  • Enzyme Inhibition: Many oxadiazole compounds are designed as inhibitors of kinases (e.g., EGFR, PI3K), histone deacetylases (HDACs), or other enzymes crucial for cancer cell proliferation and survival.[1] To reduce off-target effects, you can perform enzyme inhibition assays with a panel of related enzymes to ensure the inhibitor is specific to the intended target.

  • Induction of Apoptosis: A common mechanism is the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspases, particularly caspase-3.[6]

  • DNA Damage and Repair Inhibition: Some derivatives can intercalate with DNA or inhibit DNA repair enzymes, leading to cell cycle arrest and apoptosis.

Understanding the primary mechanism of your compound can guide further structural modifications to enhance its specificity for cancer cells.

Q4: Are there any formulation strategies that can help in reducing the systemic toxicity of my lead oxadiazole compound in animal models?

A4: Yes, formulation strategies play a pivotal role in reducing systemic toxicity. Consider the following approaches:

  • Nanoparticle Encapsulation: Encapsulating your compound in biocompatible and biodegradable nanoparticles can improve its solubility, stability, and circulation time. Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to tumor sites, thereby minimizing exposure to healthy tissues.[7][8][9]

  • Liposomal Formulation: Liposomes are another effective drug delivery system that can encapsulate your oxadiazole derivative. They can enhance the therapeutic index by altering the drug's biodistribution and reducing its accumulation in sensitive organs.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard curve to determine the optimal cell density for your assay.
Compound Solubility Poor solubility can lead to inaccurate dosing. Dissolve the compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the cell culture medium. Perform a solvent control to account for any solvent-induced toxicity.
Incubation Time The optimal incubation time can vary between cell lines and compounds. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint.
Assay Interference Some compounds can interfere with the chemistry of the cytotoxicity assay (e.g., reducing MTT reagent). Run a cell-free control with your compound and the assay reagent to check for interference.
Issue 2: Low Selectivity Index (Cancer vs. Normal Cells)
Possible Cause Troubleshooting Step
Broad-Spectrum Cytotoxicity The compound may be targeting a fundamental cellular process common to both cancer and normal cells.
Action: Consider structural modifications to introduce features that are recognized by cancer-specific targets. For example, if your target is a kinase, subtle changes can exploit differences in the ATP-binding pocket between the target kinase and other kinases.
Off-Target Effects The compound may have unintended targets in normal cells.
Action: Perform a broader screening against a panel of normal cell lines from different tissues to identify potential organ-specific toxicities.
Suboptimal Compound Concentration The concentration range tested may be too high, masking any potential selectivity.
Action: Test a wider range of concentrations, including lower doses, to determine if a therapeutic window exists where cancer cells are more sensitive than normal cells.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of selected oxadiazole derivatives against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives in Cancer and Normal Cell Lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)Reference
AMK OX-8 HeLa>100 (72h)V-79>100 (72h)-[10]
AMK OX-9 Hep-2>100 (72h)V-79>100 (72h)-[10]
AMK OX-11 HeLa71.74 (72h)Chang Liver>100 (72h)>1.39[10]
AMK OX-12 Hep-2>100 (72h)V-79>100 (72h)-[10]
Compound 4h A549<0.14L92931.41>224.36[11]
Compound 4i A5491.59L92914.639.20[11]
Compound 4l A5491.80L929396.63220.35[11]
Compound 70 Bel-74020.39 - 7.91Normal Cells>9>1.14 - 23.08[12]
Compound 33a HepG219.5LO2No toxicityHigh[13]
Compound 33b HepG221.4LO2No toxicityHigh[13]

Table 2: Cytotoxicity (IC50 in µM) of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives in Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 U8760.3[14]
T98G39.2[14]
LN22980.4[14]
Compound 5 U8735.1[14]
T98G34.4[14]
LN22937.9[14]
SKOV314.2[14]
MCF730.9[14]
A54918.3[14]
Compound 33 MCF-70.34[15]
Compound 42 MCF-71.8[15]
HeLa2.3[15]
Compound 43 Various0.118[15]
Compound 6 & 7 HepG24.22 - 5.79[15]
SW11162.46 - 5.06[15]

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Cell culture medium

  • Test compound

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of the oxadiazole derivative and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with the oxadiazole derivative as required.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][16][17]

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)

  • Reaction buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Treat cells with the test compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Incubate the cell lysate with the caspase-3 substrate in the reaction buffer.

  • Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a microplate reader. The signal is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways

Signaling_Pathways Oxadiazole Oxadiazole Derivatives EGFR EGFR Oxadiazole->EGFR Inhibition PI3K PI3K Oxadiazole->PI3K Inhibition Caspase3 Caspase-3 Oxadiazole->Caspase3 Activation EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3->Apoptosis

Caption: Key signaling pathways often targeted by oxadiazole derivatives to induce apoptosis and inhibit proliferation in cancer cells.

Experimental Workflow

Experimental_Workflow Start Start: Oxadiazole Derivative Synthesis Screening Initial Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) Start->Screening Selectivity Determine Selectivity Index (IC50 Normal / IC50 Cancer) Screening->Selectivity Selectivity->Start Low Selectivity (Structural Modification) Mechanism Mechanism of Action Studies Selectivity->Mechanism High Selectivity ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI Staining) Mechanism->ApoptosisAssay CaspaseAssay Caspase Activation (Caspase-3 Assay) Mechanism->CaspaseAssay EnzymeAssay Target Engagement (e.g., EGFR/PI3K Kinase Assay) Mechanism->EnzymeAssay Formulation Formulation & Delivery (Nanoparticles/Liposomes) Mechanism->Formulation InVivo In Vivo Toxicity & Efficacy Studies Formulation->InVivo

Caption: A typical experimental workflow for evaluating the cytotoxicity and mechanism of action of novel oxadiazole derivatives.

Logical Relationship for Improving Selectivity

Selectivity_Strategy HighToxicity High Cytotoxicity in Normal Cells SAR Structural Modification (SAR) HighToxicity->SAR Targeting Targeted Delivery (Formulation) HighToxicity->Targeting Combination Combination Therapy (with Cytoprotective Agent) HighToxicity->Combination ReducedToxicity Reduced Cytotoxicity in Normal Cells (Improved Therapeutic Index) SAR->ReducedToxicity Targeting->ReducedToxicity Combination->ReducedToxicity

Caption: Key strategies to mitigate the cytotoxicity of oxadiazole derivatives in normal cells.

References

Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of 1,2,4-oxadiazole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2,4-oxadiazole ring frequently used in drug design?

A1: The 1,2,4-oxadiazole ring is a versatile five-membered heterocycle that serves as a common bioisostere for ester and amide functionalities.[1][2][3][4][5] This substitution is often made to address metabolic liabilities associated with esters and amides, such as hydrolysis by esterases or amidases, thereby enhancing the metabolic stability of a drug candidate.[2][3][5] Its unique structure offers remarkable stability and tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents.[2]

Q2: My 1,2,4-oxadiazole-containing compound shows poor metabolic stability. What is the likely cause?

A2: While often used to improve stability, the 1,2,4-oxadiazole ring itself can be susceptible to metabolic degradation. The primary cause is often enzymatic cleavage of the heterocyclic ring. The O-N bond in the 1,2,4-oxadiazole nucleus has a low level of aromaticity and can be susceptible to reduction, leading to ring opening.[6] Additionally, the compound's overall properties, such as high lipophilicity, can lead to increased interaction with metabolic enzymes like Cytochrome P450s (CYPs), resulting in poor stability.[7]

Q3: How do 1,2,4-oxadiazole isomers compare to 1,3,4-oxadiazole isomers in terms of metabolic stability?

A3: Studies comparing matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-oxadiazole isomer often exhibits significantly better metabolic stability.[1][8][9][10] The 1,3,4-isomer is also associated with lower lipophilicity (log D), improved aqueous solubility, and reduced hERG inhibition.[1][9][10][11] These differences are attributed to their distinct charge distributions and dipole moments.[1][10] Therefore, a bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring is a viable strategy to improve a compound's overall profile.[8][11]

Q4: Can pH affect the stability of the 1,2,4-oxadiazole ring itself, independent of enzymatic metabolism?

A4: Yes, the 1,2,4-oxadiazole ring is susceptible to pH-dependent degradation. It exhibits maximum stability in a pH range of 3-5.[12]

  • At low pH (<3): The N-4 atom on the ring can be protonated. This is followed by a nucleophilic attack on an activated carbon, causing the ring to open and form an aryl nitrile degradation product.[12]

  • At high pH (>5): A nucleophilic attack occurs on a methine carbon, which, in the presence of a proton donor like water, facilitates ring opening to generate the same degradation product.[12]

Troubleshooting Guide

Issue: High clearance observed in Human Liver Microsome (HLM) assay.

Possible Cause Troubleshooting Step Rationale
High Lipophilicity 1. Measure the Log D of your compound. 2. Introduce polar functional groups to the scaffold, away from the binding pharmacophore.High lipophilicity often correlates with increased non-specific binding to microsomes and greater susceptibility to metabolism by CYP enzymes. Reducing lipophilicity is a common strategy to improve metabolic stability.[7]
Metabolically Labile Site on a Substituent 1. Perform metabolite identification (MetID) studies to pinpoint the site of metabolism. 2. Block the metabolic "hot spot" with a group like fluorine. 3. Replace the labile group with a more stable bioisostere.Detailed metabolite identification provides crucial information on how to strategically modify a compound to prevent degradation.[7]
1,2,4-Oxadiazole Ring Cleavage 1. Synthesize the corresponding 1,3,4-oxadiazole isomer. 2. Test the new isomer in the HLM assay for comparison.The 1,3,4-oxadiazole isomer is often more metabolically robust.[1][8][9] This direct comparison can quickly determine if the 1,2,4-oxadiazole core is the source of instability.

Quantitative Data Summary

The following tables summarize comparative data for oxadiazole isomers.

Table 1: Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers

Data presented is a generalized summary from comparative studies, indicating a consistent trend.

Property1,2,4-Oxadiazole Isomer1,3,4-Oxadiazole IsomerFavorable Isomer
Lipophilicity (Log D) HigherLower (often by an order of magnitude)[1][10]1,3,4-
Aqueous Solubility LowerHigher[1][10]1,3,4-
Metabolic Stability (HLM) LowerHigher[1][8][10]1,3,4-
hERG Inhibition HigherLower[1][10]1,3,4-

Table 2: Example of In Vitro Hepatic Metabolic Stability Data

This table represents typical data obtained from an in vitro metabolic stability assay.

Compound IDIsomer TypeIncubation Time (min)% Parent Compound Remaining
Compound A1,2,4-Oxadiazole6035%
Compound B (Isomer of A)1,3,4-Oxadiazole6088%
Control (Verapamil)N/A60<10%
Control (Warfarin)N/A60>90%

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLMs), stored at -80°C[13]

  • 0.1 M Phosphate Buffer (pH 7.4)[13]

  • NADPH regenerating solution (Cofactor), stored at -20°C[13]

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • Control compounds (e.g., high clearance like Verapamil, low clearance like Warfarin)

2. Experimental Procedure:

  • Preparation: Thaw HLMs on ice. Dilute the HLM stock to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[13]

  • Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[13] The time of this addition is considered T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The ACN serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Data Analysis:

  • Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Compound Test Compound (1µM final) PreIncubate Pre-incubation (5 min) Compound->PreIncubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH Add NADPH (Initiate Reaction) TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) NADPH->TimePoints T=0 Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining, t½, CLint LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

G Start Compound shows poor metabolic stability MetID Perform Metabolite ID Studies Start->MetID Isomer Synthesize 1,3,4- Oxadiazole Isomer Start->Isomer Result Where is the primary site of metabolism? MetID->Result TestIsomer Test Isomer in Stability Assay Isomer->TestIsomer Block Block Site (e.g., Fluorination) Result->Block On Substituent Replace Bioisosteric Replacement of Labile Group Result->Replace On Substituent Result->TestIsomer On 1,2,4-Ring Reassess Reassess Scaffold/ Other Liabilities Block->Reassess Replace->Reassess Compare Is 1,3,4-isomer more stable? TestIsomer->Compare Success Problem Solved: Proceed with 1,3,4-isomer Compare->Success Yes Compare->Reassess No

Caption: Troubleshooting logic for metabolic instability.

G cluster_low_ph Low pH (<3) cluster_high_ph High pH (>5) Oxadiazole1 1,2,4-Oxadiazole Protonation Protonation at N-4 Oxadiazole1->Protonation + H⁺ Attack1 Nucleophilic Attack (H₂O) Protonation->Attack1 RingOpen1 Ring Opening Attack1->RingOpen1 Product1 Aryl Nitrile Product RingOpen1->Product1 Oxadiazole2 1,2,4-Oxadiazole Attack2 Nucleophilic Attack (OH⁻) Oxadiazole2->Attack2 Anion Anion on N-4 Attack2->Anion ProtonCapture Proton Capture (from H₂O) Anion->ProtonCapture RingOpen2 Ring Opening ProtonCapture->RingOpen2 Product2 Aryl Nitrile Product RingOpen2->Product2

Caption: pH-dependent degradation of the 1,2,4-oxadiazole ring.

References

Technical Support Center: Optimizing Selectivity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone for Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the selectivity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone, a novel inhibitor targeting serine proteases.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with this compound?

While this compound has shown promising inhibitory activity against specific serine proteases, potential off-target interactions with other members of the serine hydrolase superfamily should be considered. Due to the conserved nature of the active site in this enzyme class, cross-reactivity can occur. It is crucial to profile the inhibitor against a panel of related proteases to determine its selectivity index.

Q2: How can I improve the solubility of this compound for in vitro assays?

Poor solubility of an inhibitor can lead to inaccurate potency and selectivity measurements.[1] To improve solubility, consider the following:

  • Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before preparing the final aqueous solution.[1] Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect enzyme activity.

  • Buffering Agents: Experiment with different buffer compositions and pH levels, as solubility can be pH-dependent.

  • Detergents: In some cases, low concentrations of non-ionic detergents can aid solubility, but their compatibility with the target enzyme must be verified.

Q3: What is the recommended method for determining the inhibition constant (Ki) and selectivity index?

To accurately determine the Ki value, it is recommended to perform enzyme inhibition assays with varying concentrations of both the inhibitor and the substrate.[2] This allows for the determination of the mechanism of inhibition (e.g., competitive, non-competitive) and a more accurate calculation of the Ki. The selectivity index is then calculated by dividing the Ki for the off-target enzyme by the Ki for the primary target enzyme. A higher selectivity index indicates greater selectivity for the target enzyme.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Reagent Preparation Always prepare fresh enzyme and substrate solutions for each experiment.[1][3] Ensure all components are fully thawed and mixed to achieve a homogenous solution before use.[4]
Pipetting Errors Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[4] Preparing a master mix for the reaction can also improve consistency.[4]
Fluctuating Assay Conditions Maintain a constant temperature throughout the assay, as enzyme activity is highly sensitive to temperature changes.[1][3] Ensure the pH of the buffer is stable.
Enzyme Instability Keep enzyme stocks on ice and use them promptly after dilution.[1] Avoid repeated freeze-thaw cycles of the enzyme.[3]
Issue 2: No Inhibition Observed at Expected Concentrations
Potential Cause Troubleshooting Step
Incorrect Enzyme Concentration Verify the active concentration of your enzyme stock. An enzyme concentration that is too high can make it difficult to observe inhibition.[1]
Degraded Inhibitor Confirm the integrity of your this compound stock. If possible, verify its structure and purity using analytical methods like NMR or mass spectrometry.
Incompatible Assay Buffer Certain buffer components can interfere with the inhibitor's activity. Test for inhibition in a simplified buffer system to rule out interference.
Substrate Competition If the inhibitor is competitive, high substrate concentrations may mask its effect. Perform assays at a substrate concentration close to the Km value.[2]
Issue 3: Unexpectedly High Background Signal in the Assay
Potential Cause Troubleshooting Step
Autohydrolysis of Substrate Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation. Subtract this background rate from your measurements.
Interference from Inhibitor Test whether the inhibitor itself contributes to the signal at the detection wavelength. Run a control with the inhibitor but without the enzyme.
Contaminated Reagents Use high-purity reagents and water to prepare all solutions.[3] Contaminants can sometimes produce a background signal.[3]

Quantitative Data Summary

The following table presents hypothetical data for the selectivity of this compound against a primary target (Trypsin) and a common off-target (Chymotrypsin).

CompoundTarget EnzymeOff-Target EnzymeIC50 (Target)IC50 (Off-Target)Ki (Target)Ki (Off-Target)Selectivity Index (Ki Off-Target / Ki Target)
This compoundTrypsinChymotrypsin0.5 µM15 µM0.25 µM7.5 µM30

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (General)
  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme.

    • Enzyme Stock Solution: Dilute the enzyme in assay buffer to the desired concentration.

    • Substrate Stock Solution: Dissolve the substrate in the assay buffer.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Assay Procedure:

    • Add a small volume of the inhibitor stock solution to the assay wells, followed by the enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding.[1]

    • Initiate the reaction by adding the substrate solution.[1]

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.[1]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Selectivity Profiling
  • Select Off-Target Enzymes: Choose a panel of enzymes that are structurally related to the primary target.

  • Optimize Assay Conditions: For each off-target enzyme, determine the optimal assay conditions (e.g., substrate concentration, buffer pH).

  • Perform Inhibition Assays: Conduct enzyme inhibition assays for this compound against each enzyme in the panel, following the protocol described above.

  • Calculate Selectivity Index: Determine the IC50 or Ki value for each enzyme and calculate the selectivity index by comparing the values for the off-target enzymes to the primary target.

Visualizations

Signaling_Pathway Hypothetical Serine Protease Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Pro-Enzyme Pro-Enzyme Receptor->Pro-Enzyme Activates Target Serine Protease Target Serine Protease Pro-Enzyme->Target Serine Protease Cleavage Substrate Protein Substrate Protein Target Serine Protease->Substrate Protein Cleaves Cleaved Substrate Cleaved Substrate Substrate Protein->Cleaved Substrate Cellular Response Cellular Response Cleaved Substrate->Cellular Response Inhibitor 1-(3-Methyl-1,2,4- oxadiazol-5-yl)acetone Inhibitor->Target Serine Protease Inhibits Experimental_Workflow Workflow for Optimizing Inhibitor Selectivity cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis cluster_3 Optimization Primary Assay Primary Enzyme Inhibition Assay Determine IC50 Determine IC50 Primary Assay->Determine IC50 Off-Target Panel Select Off-Target Enzyme Panel Determine IC50->Off-Target Panel Secondary Assays Conduct Inhibition Assays on Off-Targets Off-Target Panel->Secondary Assays Calculate Ki Determine Ki for All Enzymes Secondary Assays->Calculate Ki Calculate SI Calculate Selectivity Index Calculate Ki->Calculate SI SAR Studies Structure-Activity Relationship Studies Calculate SI->SAR Studies Iterative Design Iterative Design and Synthesis of Analogs SAR Studies->Iterative Design Iterative Design->Primary Assay Re-screen Troubleshooting_Tree Troubleshooting High Variability in IC50 Values High Variability High Variability in IC50 Check Reagents Are reagents prepared fresh? High Variability->Check Reagents No1 No Check Reagents->No1 Yes1 Yes Check Reagents->Yes1 Prepare Fresh Prepare fresh reagents No1->Prepare Fresh Check Pipetting Is pipetting accurate? Yes1->Check Pipetting Prepare Fresh->High Variability Re-run Assay No2 No Check Pipetting->No2 Yes2 Yes Check Pipetting->Yes2 Calibrate Pipettes Calibrate pipettes and use master mix No2->Calibrate Pipettes Check Conditions Are assay conditions consistent? Yes2->Check Conditions Calibrate Pipettes->High Variability Re-run Assay No3 No Check Conditions->No3 Yes3 Yes Check Conditions->Yes3 Monitor Temp/pH Ensure constant temperature and pH No3->Monitor Temp/pH Check Enzyme Is enzyme stable? Yes3->Check Enzyme Monitor Temp/pH->High Variability Re-run Assay No4 No Check Enzyme->No4 Yes4 Yes Check Enzyme->Yes4 Use Fresh Enzyme Use fresh enzyme aliquots No4->Use Fresh Enzyme Further Investigation Further Investigation Needed Yes4->Further Investigation Use Fresh Enzyme->High Variability Re-run Assay

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Oxadiazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry.[1][2][3] Among the four possible isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and widely studied scaffolds in drug discovery due to their favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2][4][5] These rings are often used as bioisosteres for amide and ester groups, enhancing a molecule's pharmacological activity and stability by participating in hydrogen bond interactions with biological targets.[6][7][8] This guide provides a comparative analysis of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

Both 1,2,4- and 1,3,4-oxadiazole isomers have been incorporated into molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][6] The choice between isomers often depends on the desired orientation of substituents and the specific interactions required for binding to a biological target.

Anticancer Activity

Derivatives of both isomers have demonstrated significant potential as anticancer agents, acting through various mechanisms such as enzyme inhibition and cytotoxicity.

  • 1,2,4-Oxadiazole Derivatives: A notable example includes a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives, where compounds 16a and 16b showed excellent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines, with IC₅₀ values as low as 0.22 µM.[9] Another study reported isatin-based 1,2,4-oxadiazole derivatives, with compound 17a being highly active against mantel cell lymphoma (MCL) cell lines, showing IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[9]

  • 1,3,4-Oxadiazole Derivatives: This isomer is also a core component of numerous potent anticancer compounds. For instance, 1,3,4-oxadiazole thioether derivatives have shown outstanding activity against HepG2, SGC-7901, and MCF-7 cancer cells, with some compounds exhibiting twofold higher potency than the control drug Raltitrexed against the HepG2 line (IC₅₀ = 0.7 ± 0.2 µM).[10] Furthermore, combining the 1,3,4-oxadiazole ring with other heterocyclic structures, such as benzimidazole, has led to potent α-glycosidase inhibitors, with some derivatives showing IC₅₀ values as low as 2.6 ± 0.1 µM.[1]

  • Hybrid Approach: Some research suggests that combining both oxadiazole isomers into a single molecule can enhance anticancer activity.[10] A series of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives were synthesized and tested, with several compounds showing potent activity (IC₅₀ values ranging from 0.34 to 2.45 µM) against MCF-7, A549, and MDA-MB-231 cell lines.[11] Compound 33 from this class was particularly effective against MCF-7 cells, with an IC₅₀ of 0.34 ± 0.025 µM.[10]

Antimicrobial Activity

The oxadiazole scaffolds are integral to the development of new agents to combat antimicrobial resistance.

  • 1,2,4-Oxadiazole Derivatives: Benzimidazole-oxadiazole hybrids featuring the 1,2,4-oxadiazole ring have been investigated as anti-tubercular agents. Compound 8a was found to be highly selective toward Mycobacterium tuberculosis H37Rv, with a MIC of 1.6 mg/mL.[9] Another series of quinoline-oxadiazole hybrids, where an isoxazole ring was replaced by 1,2,4-oxadiazole, yielded compound 7a with potent anti-TB activity (MIC of 0.4 µM).[9]

  • 1,3,4-Oxadiazole Derivatives: A wide range of 1,3,4-oxadiazole derivatives have been reported with significant antimicrobial properties.[12][13] For example, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown stronger activity against E. coli and S. pneumoniae than ampicillin.[12][13] Other studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit Staphylococcus aureus biofilm formation and exhibit bactericidal activity with MIC values ranging from 4 to 32 μg/ml.[7]

Enzyme Inhibition and Neuroprotection

Derivatives of both isomers have been developed as inhibitors for various enzymes, with applications in treating neurodegenerative diseases and inflammation.

  • 1,2,4-Oxadiazole Derivatives: A series of novel 1,2,4-oxadiazole-based derivatives were evaluated for potential anti-Alzheimer's activity. Several compounds showed excellent inhibitory activity against acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range (0.0158 to 0.121 µM), making them more potent than the standard drug donepezil.[14] These compounds also demonstrated selective and potent inhibition of monoamine oxidase B (MAO-B), another key target in neurodegenerative disorders.[14]

  • 1,3,4-Oxadiazole Derivatives: 2,5-disubstituted-1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting IC₅₀ values as low as 0.039 µM.[1] Additionally, derivatives of 1,3,4-oxadiazole have been synthesized as inhibitors for the STAT3 enzyme, a target in breast cancer, with some compounds showing IC₅₀ values in the low micromolar range on MCF7 cells.[15]

Data Presentation

Table 1: Comparative Anticancer Activity (IC₅₀)
Isomer(s)Compound Class/IDTarget Cell Line(s)Reported IC₅₀ (µM)Reference
1,2,4-Oxadiazole Imidazopyrazine derivative (16a )MCF-7, A-549, A-3750.68, 1.56, 0.79[9]
1,2,4-Oxadiazole Imidazopyrazine derivative (16b )MCF-7, A-549, A-3750.22, 1.09, 1.18[9]
1,2,4-Oxadiazole Isatin derivative (17a )Mino, Z138, Maver-1 (MCL)0.4, 0.4, 0.5[9]
1,3,4-Oxadiazole Benzimidazole derivative (32c )α-glycosidase2.6 ± 0.1[1]
1,3,4-Oxadiazole Thioether derivative (37 )HepG20.7 ± 0.2[10]
1,3,4-Oxadiazole Tetrazol amide derivative (34b )A549, MDA-MB-231, MCF-71.02, 1.34, 0.31[1]
Hybrid (1,2,4- & 1,3,4-) Fused Oxadiazole (11h )MCF-70.34 ± 0.025[11]
Hybrid (1,2,4- & 1,3,4-) Fused Oxadiazole (11i )A5490.98 ± 0.045[11]
Table 2: Comparative Antimicrobial Activity (MIC)
IsomerCompound ClassTarget OrganismReported MICReference
1,2,4-Oxadiazole Quinoline hybrid (7a )M. tuberculosis H37Rv0.4 µM[9]
1,2,4-Oxadiazole Benzimidazole hybrid (8a )M. tuberculosis H37Rv1.6 mg/mL[9]
1,3,4-Oxadiazole Bibenzopyrimidine (11a, 11b )C. albicans10.8 µM, 27.8 µM[1]
1,3,4-Oxadiazole OZE-I DerivativeS. aureus (MRSA)4-16 µg/ml[7]
1,3,4-Oxadiazole OZE-III DerivativeS. aureus (MRSA)8-32 µg/ml[7]
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀)
IsomerCompound ClassTarget EnzymeReported IC₅₀ (µM)Reference
1,2,4-Oxadiazole Phenyl/Thiophene derivativeAChE0.0158 - 0.121[14]
1,2,4-Oxadiazole Phenyl/Thiophene derivative (2b )MAO-B74.68[14]
1,3,4-Oxadiazole 2,5-disubstituted derivative (23a )MAO-B0.039[1]
1,3,4-Oxadiazole Triazole derivative (12d )STAT3 (MCF7 cells)1.5[15]

Mandatory Visualization

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization Scaffold Scaffold Selection (1,2,4- or 1,3,4-Oxadiazole) Synthesis Derivative Synthesis Scaffold->Synthesis Bioisosteric Design InVitro In Vitro Screening (e.g., MTT, MIC Assays) Synthesis->InVitro Enzyme Enzyme Inhibition Assays (e.g., MAO, AChE) Synthesis->Enzyme Docking Molecular Docking InVitro->Docking SAR Structure-Activity Relationship (SAR) InVitro->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead Lead->Synthesis Optimization Cycle G Labile Biologically Labile Groups (Amides, Esters) Replacement Bioisosteric Replacement Labile->Replacement Isox124 1,2,4-Oxadiazole - Stable - H-bond acceptor Replacement->Isox124 Isox134 1,3,4-Oxadiazole - Stable - H-bond acceptor Replacement->Isox134 Improved Improved Pharmacological and Pharmacokinetic Properties Isox124->Improved Isox134->Improved G GF Growth Factor EGFR EGFR GF->EGFR Binds Signal Downstream Signaling (e.g., PI3K/Akt) EGFR->Signal Activates Proliferation Tumor Cell Proliferation Signal->Proliferation Inhibitor Oxadiazole-based Inhibitor Inhibitor->EGFR Inhibits

References

A Comparative Guide to the Structural Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of the small molecule, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. The primary focus is on the definitive method of single-crystal X-ray crystallography, benchmarked against complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information herein is intended to assist researchers in selecting appropriate methods for unambiguous molecular structure elucidation.

Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, which generates a unique diffraction pattern.[2] Mathematical analysis of this pattern allows for the calculation of electron density maps, revealing the precise positions of atoms in space, bond lengths, and bond angles.[3] This method provides an unambiguous proof of molecular structure and stereochemistry.[1]

Data Presentation: Crystallographic Parameters

The following table summarizes representative crystallographic data obtained from a hypothetical single-crystal X-ray diffraction experiment on the title compound. These values are based on typical parameters for small organic molecules.[4]

ParameterValueDescription
Formula C₆H₈N₂O₂The molecular formula of the compound.
Molecular Weight 140.14 g/mol The mass of one mole of the compound.
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique intersection.[5]
Space Group P2₁/nA common centrosymmetric space group for organic molecules.[5]
Unit Cell Dimensions a = 4.8 Å, b = 12.4 Å, c = 14.9 Å, β = 97.4°The dimensions of the basic repeating unit of the crystal lattice.[5]
Volume (V) 870 ųThe volume of the unit cell.[5]
Z 4The number of molecules per unit cell.[5]
Calculated Density (Dx) 1.41 g/cm³The theoretical density of the crystal.[5]
R-factor (R₁) 0.041A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[6]
wR₂ 0.122A weighted R-factor based on all reflections.[6]
Goodness-of-Fit (S) 1.06An indicator of the quality of the structural refinement; values close to 1 are ideal.[6]
Experimental Workflow: X-ray Crystallography

The diagram below illustrates the typical workflow for small molecule structure determination using single-crystal X-ray diffraction.[7]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Select & Mount Suitable Crystal crystallization->mounting diffractometer Mount on Diffractometer (Goniometer) mounting->diffractometer collection X-ray Data Collection (Rotation Method) diffractometer->collection processing Data Processing (Integration & Scaling) collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure Validated Atomic Coordinates validation->final_structure Final 3D Structure

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol
  • Crystal Growth : Single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Crystal Mounting : A suitable, defect-free single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[6] Diffraction data are collected as the crystal is rotated.[2]

  • Structure Solution : The collected diffraction intensities are processed and corrected. The initial atomic positions are determined using direct methods, a common approach for small molecules.[3]

  • Structure Refinement : The initial structural model is refined against the experimental data using least-squares methods. This process optimizes atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns (minimizing the R-factor).[3]

  • Validation : The final structure is validated using software tools to check for geometric consistency and other potential errors, and a Crystallographic Information File (CIF) is generated.

Alternative Validation Methods

While SC-XRD provides the complete 3D structure, spectroscopic methods like NMR and MS are essential for confirming the molecular formula and connectivity, especially when suitable crystals cannot be obtained.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[10] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

The following table presents the predicted ¹H and ¹³C NMR spectral data for the title compound dissolved in CDCl₃.

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
4.05Singlet2H-CH₂- (Methylene)
2.41Singlet3HOxadiazole-CH₃
2.25Singlet3HAcetone-CH₃
¹³C NMR δ (ppm)Assignment
201.5C=O (Ketone)
174.2C5-Oxadiazole
165.8C3-Oxadiazole
45.1-CH₂- (Methylene)
29.8Acetone-CH₃
11.7Oxadiazole-CH₃
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The tube is placed in an NMR spectrometer (e.g., 400 MHz). ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HMBC) are acquired.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.[12]

The following table shows predicted mass spectrometry data under Electron Ionization (EI) conditions.

m/z ValueRelative IntensityAssignment
140.1High[M]⁺ (Molecular Ion)
125.1Moderate[M - CH₃]⁺ (Loss of a methyl group)
97.0High[M - CH₃CO]⁺ (Loss of an acetyl group)
83.0High[CH₃-C(N)O-C(N)-CH₂]⁺ (Fragment of the ring)
43.0Very High[CH₃CO]⁺ (Acetyl cation, often the base peak)
  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC or GC.

  • Ionization : The sample molecules are ionized. For a volatile small molecule like this, Electron Ionization (EI) is a common method.[12]

  • Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Comparative Summary

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained 3D atomic structure, bond lengths/angles, stereochemistry, packingConnectivity (H-C framework), chemical environment of nuclei, molecular dynamicsMolecular weight, elemental formula (HRMS), fragmentation patterns
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (~5-10 mg), high puritySmall amount (~µg-ng), can be in a mixture (with LC/GC)
Primary Advantage Provides unambiguous, definitive 3D structural proofExcellent for determining connectivity and structure in solutionHigh sensitivity and determination of molecular formula
Primary Limitation Requires a suitable single crystal, which can be difficult to growDoes not provide 3D spatial arrangement or solid-state informationDoes not provide definitive connectivity or stereochemistry

Conclusion

For the definitive validation of the this compound structure, single-crystal X-ray crystallography is the most powerful and conclusive method. It provides an indisputable three-dimensional map of the molecule. However, NMR spectroscopy and mass spectrometry are indispensable, complementary techniques.[8] They confirm the molecular weight, formula, and the core chemical connectivity of the molecule, and are crucial for characterization, especially when crystallographic analysis is not feasible. A combination of all three methods provides the highest level of confidence in structural elucidation for novel chemical entities in drug discovery and development.

References

Identification of Molecular Target for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases did not yield a specific, confirmed molecular target for the compound 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. This lack of a defined biological target precludes the creation of a detailed comparison guide as requested, which would require experimental data comparing its performance against alternatives acting on the same molecular entity.

While the precise molecular target for this specific compound is not documented, the broader class of molecules to which it belongs, oxadiazoles, is known for a wide range of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole and its isomer 1,3,4-oxadiazole have been investigated for various therapeutic applications.

General Biological Activities of Oxadiazole Derivatives:

The oxadiazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. Depending on the substitutions on the core ring, oxadiazole-containing compounds have been reported to exhibit a variety of biological effects, including:

  • Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and tested against bacterial and fungal strains.[1][4]

  • Anti-inflammatory Properties: Some oxadiazole compounds have shown potential as anti-inflammatory agents.

  • Anticancer Activity: Certain oxadiazole derivatives have been explored as potential anticancer agents, with some targeting enzymes like thymidylate synthase.[5]

  • Antiviral Activity: The 1,3,4-oxadiazole moiety is present in the FDA-approved antiviral drug Raltegravir, used in the treatment of HIV.[3]

  • Kinase Inhibition: Some analogs have been designed to target specific kinases, such as GSK3β, for potential therapeutic intervention in diseases like pancreatic cancer.[6]

It is important to note that these activities are associated with the broader class of oxadiazoles and are highly dependent on the specific chemical structure of each derivative. The biological activity and molecular target of this compound would need to be determined through specific experimental studies. Without such data, a comparative analysis remains speculative.

For a definitive understanding of the molecular target and mechanism of action of this compound, further pharmacological and biochemical studies are required. These would typically involve screening against a panel of biological targets, followed by more detailed in vitro and in vivo characterization to elucidate its specific mode of action.

References

A Comparative Guide to the In-Vitro Efficacy of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone and Alternative Kinase X Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The following guide presents a hypothetical cross-validation of assay results for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Due to the absence of publicly available, specific biological data for this compound, this document serves as an illustrative template. The experimental data herein is representative and designed to demonstrate a standard comparative analysis for researchers, scientists, and drug development professionals.

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its unique bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] This scaffold is often used as a bioisostere for ester and amide groups to improve metabolic stability and other pharmacokinetic properties.[3][4][5] Derivatives of 1,2,4-oxadiazole have been explored for numerous therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[6][7]

This guide provides a comparative analysis of the hypothetical lead compound, OXD-1 (this compound), against two alternative compounds for the inhibition of a putative serine/threonine kinase, "Kinase X." The alternatives include:

  • OXD-2 : A regioisomeric analog, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)acetone, to assess the impact of the core heterocycle structure. The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole can influence physicochemical and pharmacokinetic properties.[8]

  • PYR-1 : A structurally distinct inhibitor with a pyrazole-based scaffold, representing a different chemical class targeting the same enzyme.

The comparison is based on biochemical potency, cell-based efficacy, kinase selectivity, and key ADME-Tox parameters.

Quantitative Data Summary

The following tables summarize the in-vitro performance of the three compounds across a panel of standard assays.

Table 1: Biochemical Potency and Cellular Efficacy

Compound ID Target Biochemical Assay IC50 (nM) Cell-Based Assay EC50 (nM)
OXD-1 Kinase X 85 450
OXD-2 Kinase X 250 1100

| PYR-1 | Kinase X | 45 | 320 |

Table 2: Kinase Selectivity Profile

Compound ID Kinase X IC50 (nM) Kinase Y IC50 (nM) Kinase Z IC50 (nM) Selectivity Fold (Y/X) Selectivity Fold (Z/X)
OXD-1 85 >10,000 4,250 >117 50
OXD-2 250 >10,000 6,250 >40 25

| PYR-1 | 45 | 900 | 1,350 | 20 | 30 |

Table 3: ADME-Tox Profile

Compound ID Human Liver Microsome Stability (t½, min) Cytotoxicity (CC50 in HEK293 cells, µM)
OXD-1 45 >50
OXD-2 65 >50

| PYR-1 | 25 | 15 |

Visualizations

The diagrams below illustrate the hypothetical signaling pathway of Kinase X and the general workflow used for compound evaluation.

cluster_pathway Kinase X Signaling Pathway cluster_inhibitors Point of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits KinaseX Kinase X Adaptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate p-Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates OXD1 OXD-1 OXD1->KinaseX OXD2 OXD-2 PYR1 PYR-1 cluster_workflow Experimental Workflow for Compound Evaluation Start Compound Synthesis (OXD-1, OXD-2, PYR-1) Assay1 Biochemical Assay (Kinase X Potency) Start->Assay1 Assay2 Cell-Based Assay (Cellular Efficacy) Assay1->Assay2 Assay3 Selectivity Screening (Kinase Panel) Assay2->Assay3 Assay4 ADME-Tox Profiling (Stability, Cytotoxicity) Assay3->Assay4 Decision Data Analysis & Comparative Assessment Assay4->Decision End Lead Candidate Selection Decision->End

References

A Comparative Guide to Ketone-Containing Heterocycles in Drug Discovery: Evaluating the Potential of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ketone-containing heterocyclic compounds, with a focus on the 1,2,4-oxadiazole scaffold. While specific experimental data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is not publicly available, this document serves as a resource by summarizing the performance of structurally related compounds and providing detailed experimental protocols to facilitate future research and evaluation of this and similar molecules.

The inclusion of a ketone moiety on a heterocyclic core is a common strategy in medicinal chemistry, often conferring favorable properties for enzyme inhibition. The 1,2,4-oxadiazole ring, in particular, is recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] This guide will explore the demonstrated biological activities of various ketone-bearing heterocycles, offering a predictive insight into the potential therapeutic applications of novel compounds like this compound.

Overview of Biological Activities of Ketone-Containing Oxadiazoles and Other Heterocycles

Ketone-substituted oxadiazoles and other related heterocyclic compounds have been investigated for a wide range of therapeutic targets. They have shown significant potential as inhibitors of enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders. The subsequent sections will detail their activity against several key enzyme classes.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Enzyme Product Product(s) Enzyme->Product Catalysis Blocked Enzyme-Inhibitor Complex (No Product Formation) Substrate Substrate Substrate->Enzyme Binds to Inhibitor Ketone-Containing Heterocycle (e.g., this compound) Inhibitor->Enzyme Binds to Active Site

Performance Data of Representative Ketone-Containing Heterocyclic Inhibitors

The following tables summarize the in vitro potency of several ketone-containing oxadiazole derivatives and other heterocycles against various enzymatic targets. This data provides a benchmark for the potential efficacy of novel compounds within this class.

Table 1: Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of 1,2,4-oxadiazole have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[2][3]

Compound IDHeterocyclic CoreTarget EnzymeIC50 (µM)Reference
6n 1,2,4-OxadiazoleBuChE5.07[2][3]
6b 1,2,4-OxadiazoleBuChE9.81[2]
6a 1,2,4-OxadiazoleBuChE14.23[2]
5e 1,3,4-OxadiazoleAChE0.05087[1][4]
5e 1,3,4-OxadiazoleBuChE0.00477[1][4]
Table 2: Kinase Inhibitors in Cancer Therapy

Ketone-containing heterocycles have demonstrated inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and GSK-3β.[5][6][7][8][9][10][11][12][13][14][15]

Compound IDHeterocyclic CoreTarget KinaseIC50 (µM)Reference
7a 1,2,4-OxadiazoleEGFR (WT)<10[9]
7a 1,2,4-OxadiazoleEGFR (T790M)<50[9]
4c 1,3,4-OxadiazoleVEGFR-20.475[6]
4d 1,3,4-OxadiazoleVEGFR-20.618[6]
20x 1,3,4-OxadiazoleGSK-3βPotent (exact value not specified)[7]
26d OxadiazoleGSK-3α0.002[13][15]
26d OxadiazoleGSK-3β0.017[13][15]
Table 3: Other Enzyme Inhibitors

This class of compounds has also shown promise in targeting other enzymes relevant to various diseases.

Compound IDHeterocyclic CoreTarget EnzymeIC50 / Ki (µM)Reference
5u 1,3,4-OxadiazolePARP-1~10 (at 54.18% inhibition)[16]
DFMO derivative 1,3,4-OxadiazoleHDAC6single-digit nM[17]
10a 1,3,4-OxadiazoleCathepsin KKi = 2.13[18][19]
H8 1,3,4-OxadiazoleMAO-B0.039[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key assays mentioned in this guide.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase enzyme - Substrate (peptide or protein) - ATP - Test compound dilutions - Assay buffer B Add kinase and test compound to assay plate and incubate A->B C Initiate reaction by adding ATP and substrate mixture B->C D Incubate to allow for phosphorylation C->D E Stop reaction and add detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Data Analysis: - Plot luminescence vs. compound concentration - Calculate IC50 value F->G

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2, GSK-3β)

  • Kinase substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 96- or 384-well plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of the assay plate, add the kinase enzyme and the diluted test compound. Allow for a pre-incubation period of 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the enzymatic reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions of the luminescence-based assay kit. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.[21]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound dissolved in DMSO

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Reaction Mixture: In the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound dilution. Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of the enzymatic hydrolysis of the substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The presented data clearly demonstrates that ketone-containing heterocyclic scaffolds, particularly those incorporating 1,2,4- and 1,3,4-oxadiazole rings, are a rich source of potent enzyme inhibitors with therapeutic potential across multiple disease areas. Although direct biological data for this compound is currently unavailable, its structural similarity to the active compounds highlighted in this guide suggests that it warrants investigation as a potential inhibitor of kinases, cholinesterases, or other enzymes.

Researchers are encouraged to utilize the provided experimental protocols to evaluate the biological activity of this compound and its analogues. Such studies will be crucial in elucidating the structure-activity relationships of this chemical class and could lead to the discovery of novel therapeutic agents. Future work should focus on screening this and similar compounds against a broad panel of enzymes to identify primary targets and potential off-target effects, followed by more detailed mechanistic and in vivo studies for the most promising candidates.

References

The 1,2,4-Oxadiazole Ring: A Strategic Bioisosteric Replacement for Amides in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. The amide bond, while a ubiquitous and vital component of many pharmaceuticals, often presents challenges such as poor metabolic stability and unfavorable pharmacokinetic properties.[1][2] Consequently, its replacement with more robust surrogates is a key strategy in drug discovery. Among the various amide bioisosteres, the 1,2,4-oxadiazole ring has emerged as a particularly effective replacement, offering improved stability and physicochemical properties.[3][4][5]

This guide provides a comparative analysis of the 1,2,4-oxadiazole ring as an amide bioisostere, supported by experimental data and detailed protocols for researchers in drug development.

Physicochemical Properties: Amide vs. 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring can mimic the key features of a trans-amide linkage, such as its planarity and dipole moment, which are crucial for receptor binding.[1] However, it introduces significant changes in other properties, most notably metabolic stability. Unlike the amide bond, which is susceptible to enzymatic hydrolysis, the 1,2,4-oxadiazole ring is largely resistant to such degradation.[3][4][5]

PropertyAmide (-CO-NH-)1,2,4-OxadiazoleRationale for Replacement
Hydrogen Bond Donor Yes (N-H)NoReduces hydrogen bonding potential, which can improve cell permeability.
Hydrogen Bond Acceptor Yes (C=O)Yes (2 Nitrogen atoms)Mimics the hydrogen bond accepting capability of the amide carbonyl.
Metabolic Stability Susceptible to hydrolysis by proteases and amidases.[2]Generally stable to hydrolysis.[3][4]To increase the half-life and oral bioavailability of the drug candidate.
Planarity PlanarPlanarMaintains the rigid conformation often required for biological activity.
Dipole Moment Can be mimicked by the oxadiazole ring.[1]Can be mimicked by the oxadiazole ring.[1]To preserve key electrostatic interactions with the biological target.
Basicity Weakly basicThe nitrogen atoms introduce basicity.Can be used to modulate the pKa of the molecule and improve aqueous solubility.

Performance Comparison: Case Studies

The successful application of 1,2,4-oxadiazoles as amide bioisosteres has been demonstrated in numerous drug discovery programs. The following tables summarize quantitative data from several case studies, highlighting the impact of this bioisosteric replacement on potency and pharmacokinetic properties.

Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease

The replacement of an amide with a 1,2,4-oxadiazole in a series of γ-secretase inhibitors led to the discovery of BMS-708163, a compound with potent and selective inhibition and excellent pharmacokinetic properties.[1]

CompoundStructureTargetPotency (IC50)Key Improvement
Parent Amide (36)Amide-containing precursor to BMS-708163γ-Secretase--
1,2,4-Oxadiazole (BMS-708163, 37) Contains a 1,2,4-oxadiazole ringγ-Secretase Potent and selective Excellent PK properties in animal models. [1]
Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the development of DPP-4 inhibitors, replacing a metabolically labile amide with a 1,2,4-oxadiazole resulted in compounds with comparable potency and improved metabolic stability.[1]

CompoundStructureTargetPotency (IC50)Metabolic Stability (in vitro)
Parent Amide (47)Contains a metabolically problematic amideDPP-4-Poor
1,2,4-Oxadiazole (48) Contains a 3,5-disubstituted 1,2,4-oxadiazoleDPP-4 Equipotent to parent Slight improvement [1]
1,2,4-Oxadiazole (49) Contains a 3,5-disubstituted 1,2,4-oxadiazoleDPP-4 Equipotent to parent Slight improvement [1]
Case Study 3: mGlu₇ Negative Allosteric Modulators (NAMs)

Poor metabolic stability of an amide linker in mGlu₇-NAMs was addressed by its replacement with a 1,2,4-oxadiazole, leading to compounds with retained potency.[1]

CompoundStructureTargetPotencyMetabolic Stability
Parent Amide (43)Contains a metabolically unstable amidemGlu₇PotentPoor
1,2,4-Oxadiazole Analog Contains a 1,2,4-oxadiazole ringmGlu₇ Potent Improved

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of amide-containing compounds and their 1,2,4-oxadiazole bioisosteres.

In Vitro Potency Assay (IC50 Determination)

Objective: To determine the concentration of the test compound that inhibits 50% of the target enzyme's activity.

General Protocol:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.

  • Enzyme Reaction: In a microplate, add the enzyme, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

General Protocol:

  • Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using the Caco-2 cell line, an in vitro model of the human intestinal epithelium.

General Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): Perform the same procedure in the reverse direction to assess efflux.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to identify substrates of efflux transporters.

Mandatory Visualizations

bioisosteric_replacement cluster_0 Parent Molecule cluster_1 Improved Molecule cluster_2 Improved Properties amide Amide Group - Susceptible to Hydrolysis - H-Bond Donor/Acceptor oxadiazole 1,2,4-Oxadiazole - Metabolically Stable - H-Bond Acceptor amide->oxadiazole Bioisosteric Replacement stability Metabolic Stability oxadiazole->stability pk Pharmacokinetics oxadiazole->pk potency Potency (often retained) oxadiazole->potency

Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole.

experimental_workflow start Start: Compound Incubation with Liver Microsomes timepoint Quench Reaction at Specific Time Points start->timepoint protein_removal Protein Precipitation (e.g., Acetonitrile) timepoint->protein_removal centrifugation Centrifugation protein_removal->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data Data Analysis: Calculate Half-Life (t½) analysis->data end End: Metabolic Stability Determined data->end

Caption: Workflow for a liver microsomal stability assay.

notch_pathway Notch Notch Receptor gSecretase γ-Secretase Notch->gSecretase Cleavage NICD Notch Intracellular Domain (NICD) gSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Activates

Caption: Simplified Notch signaling pathway, where γ-secretase is a key enzyme.

References

A Comparative Guide to the Synthetic Efficacy of 1,2,4-Oxadiazole Formations

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. Its prevalence in drug discovery programs necessitates efficient and versatile synthetic routes. This guide provides a comparative analysis of three prominent synthetic strategies for the construction of the 1,2,4-oxadiazole ring, offering insights into their efficacy, operational simplicity, and substrate scope. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

Overview of Synthetic Strategies

The synthesis of 1,2,4-oxadiazoles predominantly relies on the formation of a key O-acylamidoxime intermediate, which undergoes subsequent cyclodehydration. The methods compared herein represent classical, one-pot, and catalyst-mediated approaches to this transformation.

Method A: The Classical Two-Step Synthesis via Amidoximes and Acyl Chlorides

This foundational route involves the initial formation of an amidoxime from a nitrile and hydroxylamine, followed by its acylation with an acyl chloride and subsequent thermal or base-mediated cyclization.

Method B: One-Pot Synthesis from Nitriles, Hydroxylamine, and Crotonoyl Chloride

Reflecting a more streamlined approach, this one-pot synthesis combines the formation of the amidoxime and its subsequent acylation and cyclization in a single reaction vessel, significantly improving efficiency.[1]

Method C: PTSA-ZnCl₂ Catalyzed Synthesis from Amidoximes and Organic Nitriles

This method utilizes a synergistic catalytic system of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) to facilitate the reaction between amidoximes and nitriles under milder conditions.[2]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the three synthetic routes, providing a clear comparison of their efficacy.

ParameterMethod A: Classical Two-StepMethod B: One-Pot SynthesisMethod C: PTSA-ZnCl₂ Catalyzed
Starting Materials Amidoxime, Acyl ChlorideAryl Nitrile, Hydroxylamine, Crotonoyl ChlorideAmidoxime, Organic Nitrile
Key Reagents/Catalysts Base (e.g., Pyridine)Acetic Acid (catalyst)p-Toluenesulfonic Acid, Zinc Chloride
Reaction Temperature RefluxRoom Temperature to Reflux80 °C
Reaction Time Several hours to overnightShort reaction times1 - 5 hours
Product Yields Good to ExcellentHigh (typically >80%)Excellent (typically >90%)
Work-up/Purification Multi-step work-up, often requires chromatographySimplified work-upStandard work-up

Experimental Protocols

Method A: General Procedure for Classical Two-Step Synthesis

A general procedure involves the acylation of substituted benzamidoximes with acyl chlorides, yielding acylamidoximes. These intermediates are then refluxed in toluene to facilitate cyclization to the 1,2,4-oxadiazole nucleus.[3]

Method B: One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles[1]
  • A mixture of an aryl nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the presence of a catalytic amount of acetic acid is stirred at room temperature.

  • After the formation of the amidoxime (monitored by TLC), crotonoyl chloride (1.1 mmol) is added to the reaction mixture.

  • The reaction is then heated to reflux in a suitable solvent such as tetrahydrofuran (THF) followed by cyclization/dehydration in dimethyl sulfoxide (DMSO).

  • Upon completion, the reaction mixture is worked up to isolate the desired 3-aryl-5-crotonyl-1,2,4-oxadiazole.

Method C: PTSA-ZnCl₂ Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[2]
  • To a mixture of an amidoxime (1.0 equiv.) and an organic nitrile (1.0 equiv.) in DMF (N,N-dimethylformamide) are added p-toluenesulfonic acid monohydrate (0.3 equiv.) and anhydrous ZnCl₂ (0.3 equiv.).

  • The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 1-5 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Method_A cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Acylation and Cyclization Nitrile Nitrile Amidoxime Amidoxime Nitrile->Amidoxime + Hydroxylamine Hydroxylamine Hydroxylamine O_Acylamidoxime O-Acylamidoxime (Intermediate) Amidoxime->O_Acylamidoxime + Acyl Chloride AcylChloride Acyl Chloride Oxadiazole_A 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole_A Cyclodehydration

Diagram 1: Classical Two-Step Synthesis of 1,2,4-Oxadiazoles.

Method_B cluster_onepot One-Pot Reaction ArylNitrile Aryl Nitrile ReactionVessel Single Reaction Vessel (Amidoxime formation, Acylation, Cyclization) ArylNitrile->ReactionVessel Hydroxylamine_B Hydroxylamine Hydroxylamine_B->ReactionVessel CrotonoylChloride Crotonoyl Chloride CrotonoylChloride->ReactionVessel Oxadiazole_B 1,2,4-Oxadiazole ReactionVessel->Oxadiazole_B Sequential Addition

Diagram 2: One-Pot Synthesis of 1,2,4-Oxadiazoles.

Method_C Amidoxime_C Amidoxime Reaction Catalytic Reaction (80 °C) Amidoxime_C->Reaction OrganicNitrile Organic Nitrile OrganicNitrile->Reaction Catalyst PTSA-ZnCl₂ Catalyst->Reaction Oxadiazole_C 1,2,4-Oxadiazole Reaction->Oxadiazole_C

Diagram 3: PTSA-ZnCl₂ Catalyzed Synthesis of 1,2,4-Oxadiazoles.

Concluding Remarks

The choice of synthetic route to 1,2,4-oxadiazoles depends on several factors including the availability of starting materials, the desired substitution pattern, and the importance of process efficiency. The classical two-step method offers versatility but is more labor-intensive. One-pot syntheses significantly improve operational efficiency and are well-suited for library synthesis.[1] Catalyst-mediated approaches, such as the PTSA-ZnCl₂ system, provide an excellent balance of high yields, mild conditions, and broad substrate scope, making them highly attractive for modern drug discovery efforts.[2] Researchers are encouraged to consider these factors when selecting a synthetic strategy for their specific research and development needs.

References

A Head-to-Head Comparison of 1,2,4-Oxadiazole Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] This guide provides a head-to-head comparison of different series of 1,2,4-oxadiazole analogues, summarizing their biological activities with supporting experimental data. While a direct comparative analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone analogues is limited in the current literature, this guide consolidates data from various classes of 1,2,4-oxadiazole derivatives to highlight structure-activity relationships and potential therapeutic applications.

I. Comparative Biological Activities of 1,2,4-Oxadiazole Analogue Series

The following tables summarize the biological activities of different series of 1,2,4-oxadiazole analogues. It is important to note that these compounds belong to distinct structural classes and were evaluated in different assays, precluding direct cross-series comparison of potency.

Table 1: 3-Aryl-5-aryl-1,2,4-oxadiazoles as Caspase-3 Activators [3]

Compound IDStructureHCT-116 (EC50, µM)MCF-7 (EC50, µM)
4m 5-(4-chlorophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole0.831.05
4p 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole1.221.58
4q 5-(4-methylphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole1.351.71

Table 2: 1,2,4-Oxadiazole Derivatives as mGlu4 Receptor Positive Allosteric Modulators (PAMs) [4]

Compound IDStructuremGlu4 EC50 (nM)
52 N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide282
53 N-(3-chloro-4-(5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide311
54 N-(3-chloro-4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide456

Table 3: 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives as Anticancer Agents [5]

Compound IDStructureMCF-7 (IC50, µM)A549 (IC50, µM)DU145 (IC50, µM)MDA MB-231 (IC50, µM)
7a 5-fluoro-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2,4(1H,3H)-dione0.76 ± 0.0440.18 ± 0.0191.13 ± 0.550.93 ± 0.013
7b 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoropyrimidine-2,4(1H,3H)-dione0.011 ± 0.0090.09 ± 0.0050.11 ± 0.0090.13 ± 0.011
7c 5-fluoro-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2,4(1H,3H)-dione0.12 ± 0.0110.11 ± 0.0090.15 ± 0.0130.14 ± 0.012

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological assays cited in this guide.

A. Caspase-3 Activation Assay[3]
  • Cell Culture: Human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the 1,2,4-oxadiazole analogues for 48 hours.

  • Caspase-3 Activity Measurement: Caspase-3 activity was determined using a colorimetric assay kit. Briefly, cell lysates were incubated with a caspase-3 substrate (DEVD-pNA). The amount of p-nitroaniline (pNA) released was quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves using non-linear regression analysis.

B. mGlu4 Receptor Positive Allosteric Modulator (PAM) Assay[4]
  • Cell Line: A stable cell line co-expressing the human mGlu4 receptor and a chimeric G protein was used.

  • Assay Principle: The assay measures the potentiation of the glutamate-induced response by the test compounds.

  • Experimental Procedure: Cells were incubated with a fixed, sub-maximal concentration of glutamate and varying concentrations of the 1,2,4-oxadiazole derivatives.

  • Signal Detection: The intracellular calcium mobilization was measured using a fluorescent calcium indicator dye.

  • Data Analysis: EC50 values were determined from the concentration-response curves, representing the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.

C. In Vitro Anticancer Activity (MTT Assay)[5]
  • Cell Lines: Human breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines were used.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Incubation: The cells were then treated with different concentrations of the 1,2,4-oxadiazole linked 5-fluorouracil derivatives for 48 hours.

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

III. Visualizations

The following diagrams illustrate a general synthetic workflow for 1,2,4-oxadiazoles and a representative signaling pathway that could be modulated by these compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amidine Amidoxime Coupling Coupling & Cyclization Amidine->Coupling CarboxylicAcid Carboxylic Acid / Acyl Chloride CarboxylicAcid->Coupling Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole Coupling->Oxadiazole

Caption: General synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

G cluster_pathway Hypothetical Signaling Pathway Oxadiazole 1,2,4-Oxadiazole Analogue Receptor GPCR / Kinase Oxadiazole->Receptor Activation / Inhibition Effector Downstream Effector (e.g., Adenylyl Cyclase / PLC) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP / IP3, DAG) Effector->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse

Caption: A representative signaling pathway modulated by 1,2,4-oxadiazole analogues.

References

A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of biological activities.[1]

General Synthesis and Analysis Workflow

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an intermediate, often formed from an amidoxime and an acylating agent.[2][3] The purity of the final product is critical for its subsequent use in research and development. The general workflow from synthesis to purity validation is outlined below.

cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis A Starting Materials (e.g., Acetamidoxime, Acetoacetic Ester) B Intermediate Formation (O-acylation) A->B C Intramolecular Cyclization B->C D Crude Product Isolation C->D E Purification (e.g., Recrystallization, Chromatography) D->E Proceed to Purification F Purity Validation (HPLC) E->F G Characterization (NMR, MS) E->G H Final Pure Compound F->H

Caption: General workflow from synthesis to purity validation.

Primary Purity Validation: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful and widely adopted technique for the quantitative analysis of non-volatile and thermally sensitive compounds like oxadiazole derivatives.[4][5] Its high resolution and sensitivity make it ideal for separating the target compound from synthesis-related impurities.

Detailed Experimental Protocol: RP-HPLC

This protocol is a representative method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[4]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Column re-equilibration at 10% B

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Detection and Analysis:

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Purity Calculation: Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical results from an HPLC analysis of a synthesized batch of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.60.45Starting Material 1
25.8921.10.61By-product
3 9.74 3415.2 98.59 This compound
411.2112.50.36Unknown Impurity
Total 3464.4 100.00

Comparison with Alternative Purity Validation Methods

While HPLC is a primary method, other techniques can provide complementary information or may be more suitable in specific contexts.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)NMR Spectroscopy (¹H, ¹³C)TLC (Thin-Layer Chromatography)
Principle Differential partitioning between stationary and mobile phases.Separation based on volatility, followed by mass-based detection.Nuclear spin transitions in a magnetic field.Differential migration on a solid support.
Selectivity High (tunable with mobile phase/column)Very High (chromatographic and mass selectivity)High (for structural isomers)Low to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)Moderate (µg range)
Quantitation ExcellentGood (with internal standards)Excellent (with internal standard)Semi-quantitative at best
Sample Type Non-volatile, thermally stable/labile compoundsVolatile, thermally stable compoundsSoluble compoundsWide range of compounds
Throughput Moderate (20-60 min/sample)Moderate (30-60 min/sample)Low (5-30 min/sample)High (multiple samples simultaneously)
Cost Moderate to HighHighVery HighVery Low

Potential Impurities in Synthesis

Understanding the synthesis pathway is crucial for identifying potential impurities that may co-elute or be present in the final product.

Potential ImpurityOriginReason for Presence
AcetamidoximeStarting MaterialIncomplete reaction during the initial acylation step.
Acetoacetic Ester / DerivativeStarting MaterialUnreacted starting material carried through the work-up.
O-Acyl Amidoxime IntermediateReaction IntermediateIncomplete cyclization to the final 1,2,4-oxadiazole ring.
Isomeric By-productsSide ReactionAlternative cyclization pathways or rearrangements under reaction conditions.
Residual SolventsPurificationIncomplete removal of solvents used during synthesis or recrystallization.

HPLC Method Validation Workflow

To ensure the reliability of the purity data, the HPLC method itself must be validated. This involves a series of experiments to assess its performance characteristics. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation.

G cluster_validation HPLC Method Validation Parameters A Specificity/ Selectivity Report Validated HPLC Method A->Report B Linearity & Range G LOD (Limit of Detection) B->G H LOQ (Limit of Quantitation) B->H C Accuracy (Recovery) C->Report D Precision E Repeatability (Intra-day) D->E F Intermediate Precision (Inter-day) D->F D->Report H->Report I Robustness I->Report

Caption: Key parameters for validating an analytical HPLC method.

References

structure-activity relationship (SAR) analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. While specific data on 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone derivatives is limited in the current literature, this guide extrapolates key SAR principles from structurally related compounds to inform future drug discovery efforts.

Comparative Biological Activities of 1,2,4-Oxadiazole Derivatives

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the core heterocycle. The following tables summarize the in vitro activities of various derivatives against different biological targets, providing a baseline for comparison.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDR1 (at position 3)R2 (at position 5)Cell LineIC50 (µM)Reference
1a Pyridin-4-ylBenzo[d]thiazol-2-ylCaCo-2 (Colon)4.96
1b Pyridin-4-ylBenzo[d]thiazol-4-yl-methanolDLD1 (Colorectal)0.35
1c 3,4-DimethoxyphenylBenzo[d]thiazol-2-ylT47D (Breast)19.40
1d Benzene-1,2-diolBenzo[d]thiazol-2-ylPC-3 (Prostate)15.7
2a H3,4,5-trimethoxyphenylMCF-7 (Breast)~0.1-2.0[1]
2b H4-chlorophenylMCF-7 (Breast)Inactive[1]
3a ImidazopyrazineArylA-549 (Lung)1.56[2]
3b ImidazopyrazineArylMCF-7 (Breast)0.68[2]

Table 2: Enzyme Inhibitory Activity of 1,2,4-Oxadiazole Derivatives

Compound IDR1 (at position 3)R2 (at position 5)EnzymeIC50 (µM)Reference
4a ArylArylsulfonamideCarbonic Anhydrase IX4.23
4b ArylOptimized ArylsulfonamideCarbonic Anhydrase IX0.74
5a N-[3-(4-phenylpiperazin-1-yl)propyl]carboxamide3,4-dimethylphenylGSK-3β0.35
5b N-[3-(4-phenylpiperazin-1-yl)propyl]carboxamide2-methoxyphenylGSK-3β0.41
6a 4-amino-2-chlorobenzonitrile derivativeArylEGFR (Wild Type)<10[3]
6b 4-amino-2-chlorobenzonitrile derivativeArylEGFR (T790M mutant)<50[3]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends for 1,2,4-oxadiazole derivatives can be summarized:

  • Substitution at Position 3: The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences activity. For instance, in anticancer agents, aromatic and heteroaromatic rings, such as pyridine, are often favored.[4]

  • Substitution at Position 5: The substituent at the 5-position is crucial for directing the compound to its biological target. In the context of kinase inhibition, bulky and hydrophobic groups, often containing aromatic or heteroaromatic systems, are frequently employed to interact with the ATP-binding pocket of kinases.[5] For carbonic anhydrase inhibitors, a sulfonamide moiety is a key pharmacophore.

  • Role of Electron-Donating and Withdrawing Groups: The electronic properties of the substituents play a critical role. For some anticancer derivatives, electron-withdrawing groups on an aryl ring at the 5-position can enhance activity.[1] Conversely, for other series, electron-donating groups have been found to be beneficial.[1]

  • Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key assays used in the assessment of 1,2,4-oxadiazole derivatives.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[7][8][9]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the EGFR enzyme.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the reaction buffer. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate solution to each well.

  • Detection: After a set incubation period (e.g., 30-60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

Many 1,2,4-oxadiazole derivatives are investigated as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[11][12][13][14] Therefore, it represents a key target for anticancer drug development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->PI3K inhibits? Oxadiazole->Akt inhibits? Oxadiazole->mTORC1 inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

General Experimental Workflow for SAR Analysis

The following diagram illustrates a typical workflow for the structure-activity relationship analysis of novel chemical entities.

SAR_Workflow Design Compound Design & Library Synthesis Screening Primary Biological Screening (e.g., MTT Assay) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Kinase Inhibition) Hit_ID->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion

While the specific SAR of this compound derivatives requires further investigation, the broader class of 1,2,4-oxadiazoles continues to be a rich source of biologically active compounds. The data and protocols presented in this guide offer a framework for the design and evaluation of novel derivatives. Future work should focus on synthesizing and testing compounds with the specific acetone-like moiety to elucidate their unique SAR profile and to identify potent and selective inhibitors for relevant biological targets.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative assessment of the potential selectivity profile of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone against related biological targets, based on the established activities of the broader 1,2,4-oxadiazole class of compounds.

Potential Target Classes and Therapeutic Areas

The 1,2,4-oxadiazole moiety is a versatile pharmacophore found in compounds developed for numerous therapeutic areas. The diverse biological activities associated with this scaffold suggest that derivatives, including this compound, may exhibit activity in the following areas:

  • Antimicrobial: 1,2,4-oxadiazole derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2] The mechanism of action for some of these compounds involves the inhibition of cell wall biosynthesis.[1]

  • Anticancer: A significant number of 1,2,4-oxadiazole-containing molecules have been investigated for their antiproliferative effects against various cancer cell lines.[3][4]

  • Anti-inflammatory: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with anti-inflammatory properties.[5]

  • Neurological Disorders: This class of compounds has also been explored for its potential in treating neurological conditions.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,2,4-oxadiazole ring plays a crucial role in determining the biological activity and selectivity of the compound. For this compound, the key structural features are the methyl group at the 3-position and the acetone group at the 5-position.

  • 3-Position Substitution: The nature of the substituent at this position can significantly influence the compound's target affinity and selectivity.

  • 5-Position Substitution: The acetonyl group introduces a keto functionality and a short alkyl chain, which can participate in various interactions with a biological target, including hydrogen bonding and hydrophobic interactions.

Inferred Selectivity Profile: A Comparative Outlook

Given the lack of direct experimental evidence, a hypothetical selectivity profile for this compound must be inferred from the known activities of related compounds. It is plausible that this compound could exhibit a degree of selectivity for targets within the antimicrobial or anticancer pathways. However, cross-reactivity with other targets cannot be ruled out due to the diverse activities of the 1,2,4-oxadiazole scaffold.

Table 1: Potential Target Classes for 1,2,4-Oxadiazole Derivatives

Target ClassTherapeutic AreaKey Considerations for Selectivity
Bacterial Enzymes (e.g., involved in cell wall synthesis)Infectious DiseasesThe specific substituents on the oxadiazole ring are critical for potent and selective antibacterial activity.[1]
Kinases, Tubulin, etc.OncologyThe substitution pattern dictates the specific anticancer mechanism and the selectivity against different cancer cell lines.[3]
Cyclooxygenases (COX), Lipoxygenases (LOX)InflammationThe overall molecular structure determines the potency and selectivity for different inflammatory targets.
Receptors and Enzymes in the Central Nervous SystemNeurologyFine-tuning of the substituents is necessary to achieve the desired CNS activity and selectivity.

Experimental Protocols for Assessing Selectivity

To empirically determine the selectivity profile of this compound, a systematic experimental approach is required. The following are representative protocols that could be employed:

1. Primary Target Identification:

  • Broad Panel Screening: The compound would be screened against a large, diverse panel of recombinant enzymes and receptors (e.g., kinases, GPCRs, ion channels) to identify initial hits.

  • Phenotypic Screening: Cellular assays representing different disease states (e.g., cancer cell proliferation, bacterial growth inhibition) can reveal the compound's functional effects and guide target deconvolution.

2. Secondary Assays for Hit Validation and Selectivity Profiling:

  • IC50/Ki Determination: For the identified primary targets and closely related family members, concentration-response curves would be generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

  • In Vitro Selectivity Panels: The compound would be tested against a focused panel of related targets to quantify its selectivity. For example, if the primary target is a specific kinase, the compound would be tested against a panel of other kinases.

3. Cellular and In Vivo Target Engagement Assays:

  • Western Blotting or ELISA: To confirm that the compound interacts with the intended target in a cellular context, downstream signaling pathways can be monitored.

  • Animal Models of Disease: Efficacy studies in relevant animal models can provide insights into the compound's in vivo selectivity and therapeutic window.

Visualizing Experimental Workflow and Signaling Pathways

To facilitate a clear understanding of the experimental logic and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_discovery Target Discovery cluster_validation Selectivity Profiling Compound Compound Broad Panel Screening Broad Panel Screening Compound->Broad Panel Screening Phenotypic Screening Phenotypic Screening Compound->Phenotypic Screening Hit Identification Hit Identification Broad Panel Screening->Hit Identification Phenotypic Screening->Hit Identification IC50/Ki Determination IC50/Ki Determination Hit Identification->IC50/Ki Determination Selectivity Panels Selectivity Panels IC50/Ki Determination->Selectivity Panels Cellular Assays Cellular Assays Selectivity Panels->Cellular Assays In Vivo Models In Vivo Models Cellular Assays->In Vivo Models

Caption: Experimental workflow for selectivity profiling.

signaling_pathway 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative Putative Target (e.g., Kinase) Putative Target (e.g., Kinase) 1,2,4-Oxadiazole Derivative->Putative Target (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Putative Target (e.g., Kinase)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Putative Target (e.g., Kinase)->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.